Methyl 4-hydrazinyl-3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydrazinyl-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-5-6(9(12)14-2)3-4-7(8)11-10/h3-5,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRXHYADHYXIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288362 | |
| Record name | Methyl 4-hydrazinyl-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952285-55-1 | |
| Record name | Methyl 4-hydrazinyl-3-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952285-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydrazinyl-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate
Executive Summary
Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a critical pharmacophore intermediate, primarily utilized in the synthesis of fused heterocyclic kinase inhibitors (e.g., indazoles, quinazolines) targeting EGFR and VEGFR pathways. Its reactivity is defined by the nucleophilic hydrazine moiety at the C4 position, which serves as a "warhead" for cyclization reactions.
This technical guide provides a comprehensive structural analysis, validated synthetic protocols, and spectroscopic data (NMR, IR, MS) necessary for the identification and quality control of this compound in drug development workflows.
Part 1: Structural Analysis & Synthetic Context
Synthetic Pathway (Nucleophilic Aromatic Substitution)
The synthesis relies on an SNAr mechanism where hydrazine acts as the nucleophile, displacing a fluoride leaving group. The presence of the electron-withdrawing ester group at C1 activates the ring, facilitating substitution at the C4 position.
Reaction Scheme:
-
Precursor: Methyl 4-fluoro-3-methoxybenzoate (CAS: 452-84-6)
-
Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Solvent: Ethanol or THF (Reflux)
Workflow Visualization
The following diagram outlines the critical path from raw material to isolated intermediate, highlighting key process controls.
Figure 1: Synthetic workflow for the conversion of fluoro-benzoate to hydrazine derivative via SNAr.
Part 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum in DMSO-d₆ is diagnostic. The substitution of the electronegative Fluorine with the electron-donating Hydrazine group causes a distinct upfield shift of the ortho proton (H-5).
Solvent: DMSO-d₆ (Required to stabilize and visualize exchangeable -NH protons). **Frequency
Methyl 4-hydrazinyl-3-methoxybenzoate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. Methyl 4-hydrazinyl-3-methoxybenzoate, a substituted phenylhydrazine, represents a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its unique structural features, including a reactive hydrazine moiety and a decorated benzene ring, provide a fertile ground for the construction of privileged scaffolds in drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of Methyl 4-hydrazinyl-3-methoxybenzoate as a pivotal starting material. We will delve into detailed, field-proven protocols for its preparation and subsequent derivatization into key pharmacophores such as hydrazones and pyrazoles. Furthermore, this guide will explore the causal relationships behind experimental choices and highlight the role of this scaffold in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.
Introduction: The Strategic Importance of the Hydrazine Moiety in Medicinal Chemistry
The hydrazine functional group is a cornerstone in the synthesis of a multitude of heterocyclic systems that form the core of many approved drugs and clinical candidates. Its nucleophilic nature allows for facile reactions with carbonyl compounds and other electrophiles, leading to the formation of stable and biologically active molecules. Phenylhydrazines, in particular, serve as key precursors to indoles (via the Fischer indole synthesis), pyrazoles, and a variety of other nitrogen-containing heterocycles.
Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1, Molecular Weight: 196.21 g/mol ) is a particularly interesting starting material due to the electronic and steric properties conferred by its substituents.[1][2] The methoxy and methyl ester groups modulate the reactivity of the aromatic ring and provide additional points for functionalization or interaction with biological targets. This guide will illuminate the pathways to harness the synthetic potential of this valuable, yet under-documented, building block.
Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate: A Reliable Two-Step Approach
While a direct, one-pot synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate from a readily available precursor is not extensively documented in peer-reviewed literature, a robust and logical two-step synthetic route can be employed, starting from the corresponding aniline derivative, Methyl 4-amino-3-methoxybenzoate. This method relies on the classical and well-established reactions of diazotization followed by reduction.
Conceptual Workflow of the Synthesis
The overall synthetic strategy is depicted below. The process begins with the conversion of the primary aromatic amine of Methyl 4-amino-3-methoxybenzoate into a diazonium salt. This is a pivotal intermediate that is then reduced to the desired hydrazine.
Sources
Technical Whitepaper: Synthesis, Applications, and Sourcing of Methyl 4-Hydrazinyl-3-Methoxybenzoate
Executive Summary
In modern drug discovery, functionalized arylhydrazines serve as indispensable building blocks for the construction of complex heterocyclic scaffolds. Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a highly specialized intermediate utilized primarily in the synthesis of pyrazole, pyrazolopyrimidine, and purine derivatives. Its unique substitution pattern—an electron-donating methoxy group paired with an electron-withdrawing methyl ester—provides precise electronic tuning for regioselective cyclization reactions. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, self-validating experimental protocols, and its critical role in developing Ubiquitin-Specific-Processing Protease 1 (USP1) inhibitors for targeted oncology[1].
Physicochemical Profiling
Understanding the baseline properties of this compound is critical for predicting its behavior in solution and optimizing downstream reaction conditions. The hydrazine moiety is highly polar and nucleophilic, while the ester group provides a vector for further functionalization (e.g., saponification or amidation) after the core heterocycle is built.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Methyl 4-hydrazinyl-3-methoxybenzoate |
| CAS Registry Number | 952285-55-1 |
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| Precursor CAS | 41608-64-4 (Methyl 4-amino-3-methoxybenzoate) |
| Structural Class | Arylhydrazine / Benzoate Ester |
Mechanistic Synthesis Workflow
The synthesis of methyl 4-hydrazinyl-3-methoxybenzoate relies on the classical diazotization of a primary aromatic amine, followed by chemoselective reduction. The starting material,2, undergoes a transformation where the amine is converted into a transient diazonium salt before being reduced to the target hydrazine[2].
Fig 1: Two-step mechanistic synthesis of methyl 4-hydrazinyl-3-methoxybenzoate via diazotization.
Experimental Protocol: Synthesis and Isolation
The following protocol is adapted from validated pharmaceutical patent literature (1)[1]. It is designed as a self-validating system, ensuring that structural integrity is maintained throughout the workflow.
Step 1: Diazotization of the Primary Amine
-
Action: Dissolve 5.0 g (27.6 mmol) of methyl 4-amino-3-methoxybenzoate in 55 mL of concentrated HCl. Cool the mixture strictly to -10 °C. Add dropwise an aqueous solution of NaNO₂ (1.99 g, 29.0 mmol) in 5 mL of water.
-
Causality & Mechanism: The highly acidic environment protonates the amine, while NaNO₂ generates nitrosonium ions (
) in situ. Maintaining the temperature at -10 °C is an absolute critical parameter; diazonium salts are highly unstable. If the temperature rises, the intermediate will violently decompose via the loss of nitrogen gas ( ) to form an unwanted phenol byproduct.
Step 2: Chemoselective Reduction
-
Action: To the cold diazonium mixture, add dropwise a solution of SnCl₂ (26.0 g, 138 mmol) dissolved in 35 mL of concentrated HCl. Stir the reaction for 2 hours.
-
Causality & Mechanism: Stannous chloride (SnCl₂) acts as a mild, chemoselective reducing agent. It donates electrons specifically to the diazonium nitrogen, reducing it to a hydrazine without cleaving the methoxy ether or reducing the methyl ester. The excess HCl ensures the resulting hydrazine remains protonated as a hydrochloride salt, preventing premature oxidation by ambient air.
Step 3: Self-Validating Isolation Mechanism
-
Action: Monitor reaction completion via Thin Layer Chromatography (TLC). Filter the resulting solid and dry under reduced pressure. Wash the crude solid vigorously with 50 mL of diethyl ether, filter, and dry again to afford the crude title compound (approx. 8.0 g yield as a salt).
-
Causality & Mechanism: This step acts as a built-in quality control mechanism. The target hydrazine hydrochloride salt is highly polar and completely insoluble in diethyl ether. Washing with ether selectively dissolves and strips away non-polar organic impurities, unreacted starting materials, and phenolic degradation products. If a solid remains after the ether wash, it inherently validates the successful formation of the polar salt, bypassing the immediate need for column chromatography.
Applications in Drug Discovery: USP1 Inhibition
Methyl 4-hydrazinyl-3-methoxybenzoate is a cornerstone in the synthesis of USP1 inhibitors. USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage response. Inhibiting USP1 is a highly sought-after strategy for treating cancers with p53 mutations or elevated RAD18 levels, including Non-Small Cell Lung Cancer (NSCLC), ovarian cancer, and triple-negative breast cancer[1].
In a typical drug discovery workflow, the hydrazine building block is reacted with a 1,3-diketone (e.g., 1,1,1-trifluoropentane-2,4-dione) in ethanol at 90 °C. The nucleophilic hydrazine attacks the dielectrophile, driving a regioselective cyclization that yields a functionalized pyrazole core. This core is subsequently elaborated into pyrazolopyrimidines that bind directly to the catalytic domain of the USP1 enzyme.
Fig 2: Downstream application of the target compound in USP1 inhibitor drug discovery workflows.
Commercial Sourcing & Quality Control (QC) Standards
For scale-up and advanced preclinical testing, sourcing high-purity methyl 4-hydrazinyl-3-methoxybenzoate is paramount. Trace amounts of unreacted aniline precursor can act as a poison in downstream metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) used to elaborate the heterocycle.
Table 2: Verified Commercial Suppliers
| Supplier | Region | Product Code / Grade |
| Sigma-Aldrich | Global | |
| ChemPUR Feinchemikalien | Europe (Germany) | 952285-55-1 / 95% |
| SuZhou ShiYa Biopharmaceuticals | Asia (China) | WX191647 / Technical Grade[3][4] |
| ChemSigma | Global | 81362740 / Technical Grade[5] |
QC Recommendation: Upon receipt from commercial vendors, it is highly recommended to verify purity via LC-MS and ¹H-NMR (400 MHz, DMSO-d6), specifically looking for the absence of the primary amine protons and the presence of the distinct hydrazine broad singlets near
References
- Google Patents (US20210115049A1) - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors.
-
PubChem (NIH) - Methyl 4-amino-3-methoxybenzoate (CID 602411). URL:[Link]
Sources
- 1. US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 2. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 4-HYDRAZINYL-3-METHOXYBENZOATE(WX191647) CAS#: 952285-55-1 [m.chemicalbook.com]
- 4. METHYL-4-IODO-3-METHOXY BENZOATE | 35387-92-9 [chemicalbook.com]
- 5. 952285-55-1 METHYL 4-HYDRAZINYL-3-METHOXYBENZOATE(WX191647) [chemsigma.com]
"literature review of Methyl 4-hydrazinyl-3-methoxybenzoate and its analogs"
The following technical guide provides an in-depth review of Methyl 4-hydrazinyl-3-methoxybenzoate , a specialized heterocyclic building block.
Strategic Applications in Indazole Synthesis and Kinase Inhibitor Design
Executive Summary
Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a high-value pharmacophore precursor used primarily in the synthesis of fused nitrogen heterocycles. Its structural dual-functionality—combining a nucleophilic hydrazine tail with an electrophilic ester head—makes it an ideal "linchpin" for constructing indazole , quinazoline , and pyrazolopyrimidine scaffolds.
Recent patent literature identifies this compound as a critical intermediate in the development of USP1 (Ubiquitin-Specific Protease 1) inhibitors and FLT3 kinase inhibitors , positioning it as a key reagent in oncology pipelines targeting DNA damage response (DDR) pathways.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Methyl 4-hydrazinyl-3-methoxybenzoate |
| CAS Number | 952285-55-1 |
| Molecular Formula | C |
| Molecular Weight | 196.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
| Key Functional Groups | Methyl Ester (C-1), Methoxy (C-3), Hydrazine (C-4) |
| Reactivity Class | Bidentate Nucleophile (Hydrazine) / Electrophile (Ester) |
Synthesis & Manufacturing
The industrial synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate typically proceeds via Nucleophilic Aromatic Substitution (S
Synthesis Pathway (DOT Visualization)
The following diagram illustrates the standard manufacturing route starting from the fluoro-analog.
Figure 1: S
Validated Experimental Protocol
Objective: Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate on a 10g scale.
Reagents:
-
Methyl 4-fluoro-3-methoxybenzoate (1.0 eq)
-
Hydrazine monohydrate (3.0 - 5.0 eq)
-
Ethanol (absolute) or Methanol
-
Tetrahydrofuran (THF) (optional co-solvent)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with Methyl 4-fluoro-3-methoxybenzoate (10.0 g) and Ethanol (100 mL). Stir until fully dissolved.
-
Addition: Add Hydrazine monohydrate (8.0 mL, ~3.0 eq) dropwise over 15 minutes at room temperature. Note: Exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (80°C) and maintain for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting fluoride.
-
Work-up: Cool the mixture to 0°C. The product often precipitates as a solid.
-
Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove excess hydrazine.
-
Purification: If necessary, recrystallize from Ethanol/Water.
-
Validation: Confirm identity via
H NMR (distinct disappearance of aromatic F-coupling and appearance of hydrazine -NH-NH protons).
Synthetic Utility: The Indazole Gateway
The primary utility of this compound lies in its ability to form 1H-indazoles . The hydrazine moiety reacts with aldehydes to form hydrazones, which then undergo intramolecular cyclization (oxidative or metal-catalyzed) to close the pyrazole ring.
Mechanism of Action: Indazole Formation
This workflow is critical for generating libraries of kinase inhibitors.
Figure 2: Conversion of the hydrazine precursor into the bioactive indazole core.
Medicinal Chemistry Applications
USP1 Inhibitors (Oncology)
Recent patent disclosures (e.g., WO2020132269A1 ) highlight the use of Methyl 4-hydrazinyl-3-methoxybenzoate in synthesizing substituted pyrazolopyrimidines .
-
Target: Ubiquitin-Specific Protease 1 (USP1).
-
Mechanism: USP1 promotes DNA repair; inhibiting it sensitizes tumor cells to PARP inhibitors.
-
Chemistry: The hydrazine reacts with 1,3-diketones (e.g., 1,1,1-trifluoropentane-2,4-dione) to form a pyrazole ring, which is subsequently fused to a pyrimidine system.
FLT3 & FGFR Kinase Inhibitors
The resulting indazole-6-carboxylate motif is a privileged scaffold in kinase inhibition.
-
Binding Mode: The indazole nitrogen pairs often bind to the hinge region of the kinase ATP-pocket.[1]
-
SAR Logic: The C-6 ester (derived from the starting material) projects into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) via amide coupling.
Analogs & Structure-Activity Relationship (SAR)
Selecting the right building block controls the electronic properties of the final drug candidate.
| Analog Name | Structure Difference | Synthetic Consequence |
| Methyl 4-hydrazinyl-3-methoxybenzoate | 3-OMe | Electron-donating; increases solubility; metabolic "soft spot" (O-demethylation). |
| Methyl 4-hydrazinylbenzoate | No 3-sub | Standard reactivity; lower solubility; "baseline" scaffold. |
| Methyl 4-hydrazinyl-3-chlorobenzoate | 3-Cl | Electron-withdrawing; deactivates ring; enhances metabolic stability (blocks oxidation). |
| Methyl 4-hydrazinyl-3-nitrobenzoate | 3-NO | Highly reactive precursor; nitro group can be reduced to amine for further cyclization (e.g., to benzimidazoles). |
References
- Patent: Substituted Pyrazolopyrimidines as USP1 Inhibitors.
-
Synthesis of Indazoles via Copper-Catalyzed Cycliz
- Source:Journal of Organic Chemistry (2013).
- Context: General methodology for converting aryl hydrazines to indazoles.
-
URL:[Link]
-
Design of FLT3 Inhibitors containing Indazole Scaffolds.
- Source:European Journal of Medicinal Chemistry (via NIH/PMC).
- Context: SAR studies utilizing methyl indazole-6-carboxylates derived
-
URL:[Link]
-
Chemical Profile: Methyl 4-fluoro-3-methoxybenzoate (Precursor). [2]
- Source: PubChem CID 214822-96-5.
- Context: Physical data on the starting m
-
URL:[Link]
Sources
Technical Whitepaper: Biological Potential and Synthetic Utility of Methyl 4-hydrazinyl-3-methoxybenzoate
Executive Summary
Methyl 4-hydrazinyl-3-methoxybenzoate (CAS 952285-55-1) represents a high-value "privileged structure" in medicinal chemistry. While often categorized simply as a synthetic intermediate, its structural architecture combines a reactive hydrazine pharmacophore with an electron-rich methoxy-benzoate core. This unique electronic profile grants it dual utility:
-
Direct Biological Potential: As a reducing agent with potential antioxidant and enzyme-inhibitory properties (e.g., MAO inhibition).[1]
-
Synthetic Scaffold: It serves as a critical precursor for indazoles and pyrazoles , structural motifs ubiquitous in modern kinase inhibitors (e.g., targeting USP1, VEGFR).[1]
This guide dissects the compound's reactivity, predicted biological activities, and its role as a linchpin in the synthesis of next-generation therapeutics.[1]
Chemical Profile & Reactivity[2][3][4]
Structural Analysis
The molecule consists of a benzoate ester core substituted with a methoxy group at the meta position and a hydrazine moiety at the para position.[1]
-
Hydrazine Group (-NHNH₂): The primary site of reactivity. It acts as a potent nucleophile (specifically the terminal nitrogen) and a reducing agent.[1] It is the "warhead" for forming hydrazones or heterocycles.
-
Methoxy Group (-OCH₃): An electron-donating group (EDG). It increases the electron density of the aromatic ring, enhancing the nucleophilicity of the hydrazine and potentially stabilizing radical species in antioxidant pathways.[1]
-
Methyl Ester (-COOCH₃): Provides lipophilicity for cell permeability and serves as a handle for further elaboration (e.g., hydrolysis to acid, conversion to amides).[1]
Stability & Handling
-
Oxidation Sensitivity: Hydrazines are susceptible to air oxidation.[1] This compound should be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation to azo compounds or tars.
-
Toxicity: Like many hydrazines, it should be handled as a potential genotoxin.[1] Use full PPE and handle in a fume hood.
Biological Activity: Direct & Derived[3][4]
While direct clinical data on the parent ester is limited, its pharmacophore aligns with several established bioactive classes.[1]
Antioxidant Activity (Radical Scavenging)
Hydrazine derivatives of benzoic acid have demonstrated significant antioxidant capacity, often exceeding standard controls like BHA (Butylated hydroxyanisole).[1]
-
Mechanism: The hydrazine group can donate hydrogen atoms to neutralize free radicals (DPPH, ABTS).[1]
-
Methoxy Effect: The 3-methoxy group stabilizes the resulting phenoxyl/hydrazyl radical via resonance and inductive donation, theoretically lowering the bond dissociation energy (BDE) of the N-H bond.[1]
-
Reference: Studies on 4-hydrazinobenzoic acid derivatives confirm that electron-donating substitutions (like methoxy) enhance radical scavenging efficacy [1].
Enzyme Inhibition (MAO & Kinases)[1]
-
Monoamine Oxidase (MAO) Inhibition: Historically, hydrazine derivatives (e.g., phenelzine) are potent MAO inhibitors.[1] The structural similarity suggests Methyl 4-hydrazinyl-3-methoxybenzoate could act as a reversible or irreversible inhibitor of MAO enzymes, modulating neurotransmitter levels.
-
Kinase Inhibitor Precursor (USP1/UAF1): The most significant pharmaceutical application is its conversion into pyrazolo[1,5-a]pyrimidines and indazoles .[1] These scaffolds are potent inhibitors of Ubiquitin-Specific Protease 1 (USP1), a target for cancer therapy (DNA damage repair pathways) [2].[1]
Synthetic Versatility: The "Indazole Route"[1]
The true power of this compound lies in its ability to cyclize. The interaction between the hydrazine and adjacent electrophiles allows for the rapid construction of nitrogen-rich heterocycles.
Visualization of Synthetic Pathways[1]
Figure 1: The central role of Methyl 4-hydrazinyl-3-methoxybenzoate in accessing diverse bioactive scaffolds.
Experimental Protocols
Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate
Note: If not purchasing commercially, this standard protocol yields high purity.
Reagents: Methyl 4-amino-3-methoxybenzoate, Sodium Nitrite (
-
Diazotization: Dissolve 10 mmol of the aniline precursor in 20 mL of concentrated HCl. Cool to -5°C in an ice-salt bath. Dropwise add a solution of
(1.1 eq) in water, maintaining temperature below 0°C. Stir for 30 min. -
Reduction: Prepare a solution of
(2.5 eq) in concentrated HCl at 0°C. Add the diazonium salt solution to the tin solution dropwise with vigorous stirring. -
Isolation: Allow the mixture to warm to room temperature (precipitate forms). Filter the hydrazine hydrochloride salt.
-
Free Base Liberation: Suspend the salt in ethyl acetate and treat with saturated
until basic. Separate the organic layer, dry over , and concentrate in vacuo. -
Validation:
Protocol: Synthesis of Bioactive Hydrazones (Antimicrobial Screen)
Objective: Synthesize a library of hydrazones to screen for antimicrobial activity (MIC).
-
Reaction: Dissolve Methyl 4-hydrazinyl-3-methoxybenzoate (1 mmol) in Ethanol (5 mL). Add the target aldehyde (e.g., 4-nitrobenzaldehyde for antibiotic potential) (1 mmol).[1]
-
Catalysis: Add 2 drops of Glacial Acetic Acid.
-
Conditions: Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Cool to room temperature. The hydrazone often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
Data Summary: Predicted vs. Observed Properties[2]
| Property | Value / Description | Significance |
| Molecular Weight | 196.20 g/mol | Fragment-like, ideal for lead optimization. |
| LogP (Predicted) | ~1.5 - 1.8 | Good membrane permeability. |
| H-Bond Donors | 2 (-NH-NH2) | Critical for active site binding (e.g., Kinase hinge region). |
| H-Bond Acceptors | 4 (Esters, Methoxy, N) | Facilitates solubility and target interaction.[1] |
| Primary Utility | Indazole Synthesis | Precursor for USP1 inhibitors (Cancer).[1] |
| Secondary Utility | Antioxidant | Radical scavenging via N-H bond homolysis.[1] |
References
-
Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity. Source: ACS Omega (2021).[1] Context: Establishes the antioxidant mechanism of hydrazine-benzoates and the positive effect of electron-donating substitutions. URL:[Link][1]
- Substituted Pyrazolopyrimidines and Purines as USP1 Inhibitors.
-
Biological Activities of Hydrazone Derivatives. Source: Molecules (MDPI).[1] Context: Reviews the antimicrobial and anticancer activity of hydrazone derivatives formed from hydrazine precursors. URL:[Link][1]
Sources
Methodological & Application
Application Note: High-Efficiency Hydrazone Synthesis Using Methyl 4-hydrazinyl-3-methoxybenzoate
Abstract & Strategic Value
Methyl 4-hydrazinyl-3-methoxybenzoate is a privileged scaffold in medicinal chemistry, combining a reactive hydrazine nucleophile with a benzoate ester core. This dual-functionality allows for the rapid generation of hydrazone libraries (via the hydrazine tail) while retaining a handle for further diversification or bioconjugation (via the methyl ester head).
This guide provides optimized protocols for coupling this specific hydrazine with diverse aldehydes/ketones. Unlike simple phenylhydrazine, the presence of the para-ester (electron-withdrawing) and ortho-methoxy (electron-donating/steric) groups creates a unique electronic "push-pull" system that requires specific pH and solvent tuning for maximal yield.
Key Applications:
-
Kinase Inhibitor Discovery: The benzoylhydrazone motif mimics the ATP-binding hinge region.
-
Dynamic Combinatorial Chemistry (DCC): Reversible hydrazone formation for target-templated synthesis.
-
Fluorescent Labeling: Conjugation to aldehyde-tagged biomolecules.
Chemical Basis & Mechanism[1][2][3][4]
Electronic Considerations
The reactivity of Methyl 4-hydrazinyl-3-methoxybenzoate is governed by two competing factors:
-
Deactivation (Inductive): The methyl ester at the C1 position is electron-withdrawing, reducing the electron density on the terminal hydrazine nitrogens (
). This makes the molecule less nucleophilic than unsubstituted phenylhydrazine. -
Activation & Stabilization (Resonance/Steric): The C3-methoxy group donates electron density via resonance, partially restoring nucleophilicity. Crucially, it can form a weak intramolecular hydrogen bond with the hydrazine protons, pre-organizing the molecule for attack.
Reaction Mechanism (Acid Catalysis)
The formation of the hydrazone proceeds via a nucleophilic attack followed by an acid-catalyzed dehydration.[1]
Critical Insight: At neutral pH, the rate-limiting step is the dehydration of the carbinolamine intermediate. At low pH (<3), the hydrazine becomes protonated (non-nucleophilic). Therefore, pH 4.5–5.0 is the "Goldilocks zone" for this specific reagent.
Figure 1: Mechanistic pathway for hydrazone formation highlighting the critical acid-catalyzed dehydration step.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (High Purity)
Best for: Stable aldehydes, gram-scale synthesis, and generating analytical standards.
Reagents:
-
Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 equiv)
-
Aldehyde/Ketone substrate (1.1 equiv)[2]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 4-hydrazinyl-3-methoxybenzoate in 10 mL of absolute EtOH.
-
Note: If solubility is poor, mild heating (40°C) or adding 10% DMSO is permissible.
-
-
Activation: Add 3–5 drops of Glacial Acetic Acid. Check pH (wet pH paper); aim for ~pH 4–5.
-
Addition: Add 1.1 mmol of the aldehyde substrate dropwise.
-
Reaction: Reflux the mixture at 78°C (EtOH boiling point) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The hydrazine starting material is polar and fluorescent; the hydrazone product is usually less polar and often colored (yellow/orange).
-
-
Workup (Precipitation):
-
Cool the reaction to room temperature (RT).
-
Place the flask in an ice bath for 30 minutes.
-
Scenario A (Solid forms): Filter the precipitate, wash with cold EtOH (2 x 5 mL), and dry under vacuum.
-
Scenario B (No solid): Evaporate solvent to 20% volume, add cold water, and scratch the glass to induce crystallization.
-
-
Purification: Recrystallization from hot EtOH is preferred over column chromatography to avoid hydrolysis on acidic silica.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, sterically hindered ketones, and electron-rich aldehydes.
Parameters:
-
Solvent: Ethanol (2 mL per 0.5 mmol scale)
-
Catalyst: 1 drop conc. HCl or 5 drops AcOH
-
Power: Dynamic (maintain temp)
-
Temp: 80–100°C
-
Time: 5–15 minutes
Procedure: Combine reagents in a microwave-safe vial. Irradiate at 100°C for 10 minutes. Cool to RT. If precipitate forms, filter. If not, dilute with water to crash out the product. This method typically improves yields by 10–20% for this specific benzoate scaffold due to efficient energy transfer to the polar ester/methoxy groups.
Visualization of Workflow
Figure 2: Decision tree for the synthesis and purification of benzoate hydrazones.
Characterization & Data Interpretation
To validate the synthesis, look for these specific spectral signatures. The E-isomer is typically the thermodynamic product.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | CH=N (Imine proton): The most characteristic signal. Shifts downfield if the aldehyde has electron-withdrawing groups. | |
| 1H NMR | NH (Hydrazone amine): Broad singlet. Disappears with | |
| 1H NMR | COOMe & OMe: Two distinct singlets for the ester and methoxy methyls. | |
| IR | 1600 – 1620 cm | C=N Stretch: Strong intensity. |
| IR | 3200 – 3300 cm | N-H Stretch: Often broad. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction | pH too low (protonated hydrazine) or too high (no catalysis). | Adjust pH to 4–5 using Acetate buffer. |
| Oiling Out | Product is lipophilic or solvent is too non-polar. | Add water dropwise to the hot ethanolic solution until turbid, then cool slowly. |
| Hydrolysis on Column | Silica gel is slightly acidic. | Pre-treat silica with 1% Triethylamine (TEA) or use neutral alumina. |
| Multiple Spots (TLC) | E/Z Isomerization. | This is common.[3][4] Isomers often equilibrate to the stable E-form upon recrystallization. |
References
-
Kool, E. T., et al. (2013). "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH." Bioconjugate Chemistry. Link
-
BenchChem Technical Guides. (2025). "The Fundamental Chemistry of Hydrazone Bond Formation." Link
-
Rollas, S., & Küçükgüzel, Ş.[5][6] G. (2007).[5] "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910–1939. Link
-
Popiołek, Ł., et al. (2024). "Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of Iodobenzoic Acid." International Journal of Molecular Sciences. Link
-
Sigma-Aldrich. "Methyl 4-hydrazinyl-3-methoxybenzoate Product Page." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 4-hydrazinyl-3-methoxybenzoate in the Synthesis of Heterocyclic Therapeutics
Executive Summary
Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a highly versatile, bifunctional aryl hydrazine building block widely utilized in the pharmaceutical industry for the construction of complex heterocyclic scaffolds[1]. Featuring a nucleophilic hydrazine moiety, an electron-donating 3-methoxy group, and an electron-withdrawing 4-methyl ester, this compound offers exceptional regiocontrol in cyclization reactions. It is a critical intermediate in the synthesis of pyrazole-based ubiquitin-specific-processing protease 1 (USP1) inhibitors for oncology[2], as well as highly substituted indole cores for APOL1 inhibitors[3].
This application note details the physicochemical properties, mechanistic reactivity, and validated protocols for deploying this compound in advanced heterocyclic synthesis.
Physicochemical & Structural Profiling
To ensure reproducibility and proper handling, the fundamental properties of the building block are summarized below[1],[4].
| Property | Value | Synthetic Significance |
| CAS Number | 952285-55-1 | Unique identifier for sourcing and compliance. |
| Molecular Formula | C₉H₁₂N₂O₃ | - |
| Molecular Weight | 196.20 g/mol | Essential for precise stoichiometric calculations. |
| Appearance | Solid / Powder | Facilitates easy weighing and handling. |
| Key Functional Groups | Aryl hydrazine, Methoxy, Methyl ester | Enables dual-nucleophilic attack, electronic tuning, and late-stage functionalization. |
Mechanistic Insights: The Power of Substitution Patterns
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen rather than simply following a protocol. The reactivity of Methyl 4-hydrazinyl-3-methoxybenzoate is governed by two primary factors:
-
Nucleophilic Differentiation : The hydrazine group consists of a primary amine (–NH₂) and a secondary amine (–NH–Ar). The primary amine is significantly more nucleophilic. When reacted with an asymmetric 1,3-dicarbonyl, the primary amine will selectively attack the most electrophilic carbonyl carbon, dictating the orientation of the resulting pyrazole ring[2].
-
Absolute Regiocontrol via Steric Blocking : In[3,3]-sigmatropic rearrangements (such as the Fischer Indole Synthesis), meta-substituted aryl hydrazines typically yield an intractable mixture of 4- and 6-substituted indoles. However, the 3-methoxy group in this compound occupies one of the two ortho positions relative to the hydrazine. This steric and electronic block forces the rearrangement to occur exclusively at the C5 position, yielding a single, isomerically pure 5,7-disubstituted indole derivative[3].
Application I: Regioselective Synthesis of Pyrazole-Based USP1 Inhibitors
Context & Causality
Inhibitors of the USP1/UAF1 complex are critical for disrupting DNA damage repair pathways in cancers, such as non-small cell lung cancer (NSCLC) and BRCA-mutated breast cancer[2]. The synthesis of these inhibitors relies on forming a specific pyrazole intermediate: Methyl 3-methoxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate [4].
When reacting Methyl 4-hydrazinyl-3-methoxybenzoate with 1,1,1-trifluoropentane-2,4-dione, the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group renders its adjacent carbonyl highly electrophilic. The primary –NH₂ of the hydrazine selectively attacks this carbonyl first, ensuring the –CF₃ group is positioned at C3 of the final pyrazole ring, while the methyl group is positioned at C5[4].
Experimental Protocol
Self-Validating Workflow adapted from patent literature[2],[4].
-
Preparation : In an oven-dried round-bottom flask, dissolve Methyl 4-hydrazinyl-3-methoxybenzoate (2.0 g, 12.98 mmol, 1.0 eq) in anhydrous ethanol (20 mL).
-
Addition : Add 1,1,1-trifluoropentane-2,4-dione (6.09 g, 25.97 mmol, 2.0 eq) to the stirred solution at room temperature.
-
Cyclization : Attach a reflux condenser and heat the reaction mixture to 90 °C for 16 hours.
-
Monitoring : Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3). The disappearance of the hydrazine spot indicates completion.
-
Workup : Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess dicarbonyl.
-
Purification : Purify the crude residue via silica gel column chromatography, eluting with a gradient of 0–30% Ethyl Acetate in Hexanes to afford the pure pyrazole intermediate.
Workflow and regioselective mechanism for pyrazole USP1 inhibitor intermediate synthesis.
Application II: Absolute Regiocontrol in Fischer Indole Synthesis
Context & Causality
Indole architectures are privileged scaffolds in drug discovery, notably in the development of APOL1 inhibitors for kidney diseases[3]. Utilizing Methyl 4-hydrazinyl-3-methoxybenzoate in a Fischer Indole Synthesis with a ketone guarantees the formation of a 7-methoxy-1H-indole-5-carboxylate derivative. The use of Lewis acids (like ZnCl₂) in combination with Brønsted acids (Acetic Acid) facilitates the challenging tautomerization and subsequent [3,3]-sigmatropic rearrangement[3].
Experimental Protocol
Standardized protocol for indole core construction[3].
-
Hydrazone Formation : Combine Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 eq) and the target ketone (1.1 eq) in glacial acetic acid (0.5 M concentration).
-
Catalysis : Add anhydrous Zinc Chloride (ZnCl₂, 2.0 eq) to the stirring mixture.
-
Thermal Rearrangement : Heat the reaction to 80–110 °C (depending on ketone volatility) for 12–18 hours under an inert nitrogen atmosphere.
-
Monitoring : Track the consumption of the hydrazone intermediate via LC-MS. The target indole will exhibit a mass shift of [M - NH₃].
-
Quenching & Extraction : Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (3 x 20 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
Fischer Indole Synthesis pathway demonstrating absolute regiocontrol via C3-methoxy blocking.
Comparative Reaction Parameters
To aid in experimental planning, the quantitative and stoichiometric parameters for both methodologies are summarized below:
| Parameter | Pyrazole Synthesis (USP1) | Fischer Indole Synthesis (APOL1) |
| Electrophile | 1,1,1-Trifluoropentane-2,4-dione (2.0 eq) | Substituted Ketone (1.1 eq) |
| Catalyst/Additive | None (Thermal condensation) | ZnCl₂ (2.0 eq) / Glacial Acetic Acid |
| Solvent | Ethanol | Acetic Acid |
| Temperature | 90 °C (Reflux) | 80–110 °C (Reflux) |
| Reaction Time | 16 hours | 12–18 hours |
| Primary Regiocontrol | Electrophilic differentiation by –CF₃ | Steric/Electronic blocking by 3-methoxy |
Analytical Characterization & Validation
Successful synthesis utilizing Methyl 4-hydrazinyl-3-methoxybenzoate should be validated using the following analytical techniques:
-
LC-MS (ESI+) : Confirm the molecular ion peak [M+H]⁺. For the pyrazole intermediate, expect m/z 423[4].
-
¹H-NMR (300/400 MHz, CDCl₃ or DMSO-d₆) : Verify the disappearance of the distinct hydrazine protons (broad singlets) and the appearance of the heterocyclic ring protons (e.g., the pyrazole C4-H singlet around δ 6.44 ppm)[4]. The retention of the methoxy singlet (~δ 3.88–4.15 ppm) and methyl ester singlet is critical to confirm the integrity of the functional handles.
References
- Google Patents. "US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors".
- Google Patents. "WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors".
- Google Patents. "US11618746B2 - Inhibitors of APOL1 and methods of using same".
Sources
- 1. methyl 4-hydrazinyl-3-methoxybenzoate | 952285-55-1 [sigmaaldrich.com]
- 2. US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 3. US11618746B2 - Inhibitors of APOL1 and methods of using same - Google Patents [patents.google.com]
- 4. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
The Hydrazinyl Moiety as a Cornerstone for Medicinal Innovation: Application Notes and Protocols for Methyl 4-hydrazinyl-3-methoxybenzoate
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of chemical entities, those possessing the hydrazinyl functional group have consistently demonstrated remarkable versatility and pharmacological relevance. This guide provides an in-depth exploration of Methyl 4-hydrazinyl-3-methoxybenzoate , a key building block for the synthesis of a diverse array of bioactive molecules. Its unique electronic and structural features make it an invaluable starting material for constructing complex heterocyclic systems and other derivatives with significant potential in medicinal chemistry.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for its application. We will delve into the synthetic utility of this compound, highlighting its role in the generation of novel chemical entities with a wide spectrum of biological activities.
Part 1: Strategic Importance in Medicinal Chemistry
Methyl 4-hydrazinyl-3-methoxybenzoate is a trifunctional molecule, possessing a hydrazinyl group, a methoxy group, and a methyl ester. This strategic combination of functional groups provides a versatile platform for a multitude of chemical transformations. The nucleophilic hydrazinyl moiety is particularly reactive and serves as a linchpin for the construction of various heterocyclic rings, such as pyrazoles, which are known to exhibit a broad range of biological activities including anti-inflammatory, antibacterial, and antitumor effects[1].
The presence of the methoxy and methyl ester groups on the phenyl ring allows for further derivatization and modulation of the physicochemical properties of the resulting molecules. These properties, such as solubility, lipophilicity, and metabolic stability, are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the methoxy group can influence the conformation of the molecule and its interactions with biological targets[2].
Part 2: Synthesis and Characterization
The synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate is typically achieved through the nucleophilic substitution of a suitable precursor with hydrazine hydrate. A common starting material is a methyl benzoate derivative with a leaving group at the 4-position, such as a halogen. Alternatively, and more commonly for analogous compounds, it can be prepared from the corresponding nitro compound by reduction and subsequent diazotization and reduction, or from the corresponding aniline. For the purpose of this guide, a generalized protocol based on the reaction of a related compound, methyl 4-methoxybenzoate, with hydrazine hydrate is presented[3].
Protocol 1: Synthesis of Benzohydrazides from Methyl Benzoate Esters
This protocol describes a general method for the synthesis of benzohydrazides from their corresponding methyl esters, which is a key step in forming hydrazinyl-containing compounds.
Materials:
-
Methyl 4-amino-3-methoxybenzoate (or a suitable precursor)
-
Hydrazine hydrate (80% solution)
-
Methanol or Ethanol
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting methyl benzoate ester in a minimal amount of methanol or ethanol.
-
Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.
-
Work-up: After the reaction is complete, the excess hydrazine and solvent are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure hydrazide derivative.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 4-hydrazinyl-3-methoxybenzoate | C9H12N2O3 | 196.21 | 952285-55-1[4][5] |
Part 3: Application in the Synthesis of Bioactive Molecules
The primary application of Methyl 4-hydrazinyl-3-methoxybenzoate in medicinal chemistry is as a precursor for the synthesis of hydrazones and various heterocyclic compounds. These derivatives have shown promise in a range of therapeutic areas.
Application Note 1: Synthesis of Hydrazone Derivatives as Potential Therapeutic Agents
Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are readily synthesized by the condensation of hydrazines with aldehydes or ketones. Hydrazones derived from substituted benzohydrazides have been reported to possess a wide array of biological activities, including antiglycation, antimicrobial, and anticancer effects[3][6][7]. The vanillin-derived hydrazones, which are structurally related to the title compound, have also been synthesized and evaluated for their antimicrobial activities[8].
This protocol outlines the synthesis of hydrazones from a benzohydrazide and an aldehyde or ketone.
Materials:
-
Methyl 4-hydrazinyl-3-methoxybenzoate (or the corresponding hydrazide)
-
Aldehyde or Ketone of interest
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve equimolar amounts of the hydrazide and the desired aldehyde or ketone in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: The mixture is then refluxed for a period of 2 to 8 hours, with the reaction progress monitored by TLC[9].
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
-
Purification: The crude hydrazone is washed with cold solvent and can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure product[9].
Caption: Workflow for the synthesis of hydrazone derivatives.
Application Note 2: Building Blocks for Heterocyclic Scaffolds
The hydrazinyl group is a key synthon for the construction of nitrogen-containing heterocycles. For instance, reaction with β-diketones can lead to the formation of pyrazole derivatives, which are prevalent in many marketed drugs[1]. The ability to readily form these stable ring systems makes Methyl 4-hydrazinyl-3-methoxybenzoate a valuable starting material for generating libraries of diverse compounds for high-throughput screening.
Part 4: Case Studies and Precedent from Related Molecules
While specific examples for Methyl 4-hydrazinyl-3-methoxybenzoate are not extensively documented in the provided search results, the utility of closely related analogs provides a strong rationale for its application.
-
Gefitinib Synthesis: A novel synthesis of the anticancer drug Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate[10]. This highlights the importance of substituted methoxybenzoates as intermediates in the synthesis of complex, biologically active molecules.
-
Bosutinib Synthesis: Similarly, the synthesis of Bosutinib, another kinase inhibitor, has been reported starting from 3-methoxy-4-hydroxybenzoic acid[11].
-
Curcumin Derivatives: A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, indicating potential for prostate cancer management[12]. This demonstrates the therapeutic potential of compounds with this substitution pattern.
-
Anticancer and Antioxidant Activities: Benzenesulfonamide derivatives incorporating a hydrazone linkage have been synthesized and shown to possess anticancer and antioxidant activities[6]. This further supports the exploration of hydrazone derivatives of Methyl 4-hydrazinyl-3-methoxybenzoate for similar applications.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. METHYL 4-HYDRAZINYL-3-METHOXYBENZOATE(WX191647) | 952285-55-1 [m.chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 4-Hydrazinyl-3-Methoxybenzoate as a Core Scaffold for Kinase Inhibitor Discovery
Executive Summary
The design of ATP-competitive kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) has emerged as a highly versatile organic building block in medicinal chemistry. By leveraging its highly reactive hydrazine moiety, chemists can rapidly construct pyrazole and pyrazolopyrimidine cores—classic hinge-binding motifs in kinase inhibitor design[1].
This application note provides a comprehensive, self-validating technical guide for utilizing methyl 4-hydrazinyl-3-methoxybenzoate to synthesize diversified kinase inhibitor libraries. We detail the mechanistic rationale behind its structural features, provide optimized step-by-step protocols for core construction and late-stage functionalization, and map the downstream biological applications of the resulting compounds.
Mechanistic Rationale & Structural Significance
The strategic selection of methyl 4-hydrazinyl-3-methoxybenzoate as a starting material is driven by three distinct structural features, each serving a specific pharmacological and synthetic purpose:
-
The Hydrazine Moiety (The Core Builder): Hydrazines act as bidentate nucleophiles. Through Knorr-type cyclocondensation with 1,3-dicarbonyls or enaminones, they form pyrazoles[2]. In the context of kinase inhibitors, the resulting pyrazole nitrogen atoms serve as critical hydrogen bond donors/acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).
-
The Methoxy Group (The Conformational Controller): The ortho-methoxy group on the phenyl ring provides essential steric bulk. This steric clash forces the phenyl ring out of coplanarity with the newly formed pyrazole core. This specific dihedral twist is often required to project the aryl system into the hydrophobic "back pocket" (Pocket II) of the kinase ATP-binding site, enhancing both potency and selectivity.
-
The Methyl Ester (The Diversification Handle): The ester group is positioned to project outward toward the solvent-exposed channel of the kinase. It serves as a stable protecting group during the harsh cyclization step but can be easily saponified later. The resulting carboxylic acid allows for rapid library generation via amide coupling, enabling the exploration of solvent-channel interactions to improve solubility and pharmacokinetic (PK) properties.
Quantitative Data: Physicochemical Properties
Understanding the baseline properties of the building block is critical for predicting the Rule-of-Five (Ro5) compliance of the final inhibitor library.
Table 1: Physicochemical Properties of Methyl 4-hydrazinyl-3-methoxybenzoate
| Property | Value | Significance for Drug Design |
| CAS Number | 952285-55-1 | Unique identifier for sourcing[3]. |
| Molecular Formula | C | Low molecular weight allows for extensive downstream elaboration. |
| Molecular Weight | 196.20 g/mol | Leaves ~300 Da budget for target MW < 500 Da. |
| H-Bond Donors | 3 (Hydrazine) | Consumed during cyclization; final core typically has 1-2. |
| H-Bond Acceptors | 4 | Optimal for interacting with the kinase hinge region. |
| Rotatable Bonds | 4 | Reduced upon cyclization, lowering entropic penalty upon binding. |
Experimental Workflows & Protocols
The following protocols describe the transformation of methyl 4-hydrazinyl-3-methoxybenzoate into a diversified library of pyrazole-based kinase inhibitors.
Figure 1: Synthetic workflow from hydrazine building block to kinase inhibitor library.
Protocol 1: Pyrazole Core Construction via Knorr Cyclocondensation
This protocol adapts established methodologies for the synthesis of pyrazole cores targeting kinases and ubiquitin-specific proteases[2][3].
Rationale & Causality: Ethanol is selected as the solvent because its protic nature stabilizes the transition states during hydrazone formation and subsequent intramolecular cyclization via hydrogen bonding. A 2-fold molar excess of the 1,3-dicarbonyl is used to drive the equilibrium forward, ensuring complete consumption of the more valuable hydrazine building block.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask, suspend methyl 4-hydrazinyl-3-methoxybenzoate (2.0 g, 10.19 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add the selected 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoropentane-2,4-dione) (20.38 mmol, 2.0 eq) dropwise to the stirred suspension at room temperature.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 90 °C for 16 hours under an inert nitrogen atmosphere.
-
Self-Validation Check (Crucial): After 14 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.
-
Pass Condition: The mass peak corresponding to the starting material (
197 [M+H] ) must be completely absent, replaced by the product mass. -
Fail Condition: If the starting material persists, the carbonyl carbon is insufficiently electrophilic. Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl and reflux for an additional 2 hours.
-
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 0-30% Ethyl Acetate in Hexanes) to yield the pure pyrazole intermediate.
Protocol 2: Late-Stage Functionalization (Hydrolysis & Amide Coupling)
Rationale & Causality: Lithium hydroxide (LiOH) is utilized instead of Sodium hydroxide (NaOH) because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to facilitate nucleophilic attack by the hydroxide ion without cleaving sensitive heterocyclic rings. HATU is selected as the coupling agent due to its ability to form a highly reactive HOAt ester intermediate, which minimizes epimerization and maximizes yields for sterically hindered amines.
Step-by-Step Methodology:
-
Saponification: Dissolve the pyrazole intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H
O. Add LiOH·H O (3.0 eq) and stir at room temperature for 4 hours. -
Acidification: Monitor by TLC. Upon completion, concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the carboxylic acid. Filter and dry under a high vacuum.
-
Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.
-
Diversification: Add the desired primary or secondary amine (1.2 eq) (e.g., a solubilizing morpholine derivative or a targeted pharmacophore). Stir at room temperature for 12 hours.
-
Self-Validation Check: The reaction is self-validating if a distinct color change (often yellow to deep orange) occurs upon HATU addition, indicating active ester formation. LC-MS must confirm the target mass of the final amide.
-
Purification: Quench with saturated NaHCO
, extract with EtOAc, and purify via preparative HPLC to obtain the final kinase inhibitor.
Downstream Application: Target Pathway Modulation
Compounds synthesized from the methyl 4-hydrazinyl-3-methoxybenzoate scaffold (particularly pyrazolo[3,4-
By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream targets. For instance, in the CDK2 pathway, inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and thereby halting the cell cycle at the G1/S transition, ultimately preventing tumor proliferation.
Figure 2: Mechanism of action for pyrazole-based inhibitors targeting the CDK2/Rb/E2F signaling pathway.
References
- Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1)
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI (Pharmaceuticals) URL:[Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
"experimental procedure for N-arylation of Methyl 4-hydrazinyl-3-methoxybenzoate"
Application Note: N-Arylation Protocols for Methyl 4-hydrazinyl-3-methoxybenzoate
Executive Summary & Strategic Analysis
This guide details the experimental procedures for the N-arylation of Methyl 4-hydrazinyl-3-methoxybenzoate (1) . This substrate presents a unique chemo-selective challenge: it contains a nucleophilic hydrazine moiety, an electrophilic methyl ester, and an electron-donating methoxy group ortho to the hydrazine.
Chemical Context:
-
Substrate (1): The hydrazine group (-NH-NH
) possesses two nucleophilic nitrogen atoms. (attached to the ring) is less nucleophilic due to resonance delocalization into the electron-deficient benzoate core and steric hindrance from the ortho-methoxy group. (terminal) is the primary nucleophile. -
Target Transformation: Formation of a diaryl hydrazine (
). -
Critical Constraint: The methyl ester is susceptible to hydrolysis under harsh basic conditions (e.g., aqueous NaOH, LiOH). Anhydrous, mild bases (Cs
CO , K PO , or organic amines) are required.
Decision Matrix: Selecting the Coupling Partner The choice of method depends entirely on your available coupling partner (Aryl Boronic Acid vs. Aryl Halide).
Figure 1: Strategic selection of cross-coupling methodology based on electrophile availability.
Method A: Copper-Promoted Chan-Lam Coupling
Best for: Sensitive substrates, mild conditions, and availability of boronic acids. Mechanism: Oxidative coupling via a Cu(II)/Cu(III) cycle.
Mechanistic Insight
Unlike Pd-catalysis, this reaction requires an oxidant (atmospheric oxygen). The regioselectivity for the terminal nitrogen (
Figure 2: Simplified oxidative catalytic cycle for Copper-promoted C-N bond formation.
Detailed Protocol
Reagents:
-
Substrate: Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Cu(OAc)
(anhydrous) (0.1 – 1.0 equiv) Note: Stoichiometric Cu often improves yield for difficult hydrazines. -
Base: Pyridine (2.0 equiv) or Et
N -
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Atmosphere: Open air (Oxygen balloon optional for speed)
Step-by-Step Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 mmol) and the Aryl Boronic Acid (1.5 mmol).
-
Catalyst Addition: Add Cu(OAc)
(0.2 mmol, 20 mol%).-
Optimization Tip: If conversion is low after 4 hours, increase Cu loading to 1.0 equiv.
-
-
Solvent & Base: Add DCM (5 mL) followed by Pyridine (2.0 mmol). The solution typically turns a deep blue/green color (Cu-amine complex).
-
Reaction: Stir vigorously at room temperature, open to the air (use a drying tube if humidity is high, but allow air exchange).
-
Monitoring: Check TLC every 2 hours. Hydrazines are reducing agents and can sometimes reduce Cu(II) to inactive Cu(0) (black precipitate). If this happens, fresh catalyst is needed.
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with 0.5 M HCl (to remove pyridine/copper salts) or saturated NH
Cl solution. -
Caution: Do not use strong acid if the product is acid-sensitive.
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Key Reference:
-
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters 39.19 (1998): 2941-2944.
Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling
Best for: Unreactive aryl halides, scaling up, and high-value coupling partners. Mechanism: Pd(0)/Pd(II) cycle. Requires strict exclusion of oxygen.
Mechanistic Insight
Hydrazines can act as reducing agents, potentially poisoning Pd catalysts by forming Pd-black. Therefore, electron-rich, bulky phosphine ligands (like XPhos or BrettPhos ) are essential to stabilize the Pd(0) species and facilitate the reductive elimination step.
Detailed Protocol
Reagents:
-
Substrate: Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.1 equiv)
-
Catalyst Source: Pd
(dba) (1-2 mol%) or Pd(OAc) -
Ligand: XPhos or BINAP (2-4 mol%)
-
Base: Cs
CO (1.5 equiv) Avoid NaOtBu to prevent ester transesterification/hydrolysis. -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen flow.
-
Solids: Add the Substrate (1.0 mmol), Aryl Bromide (1.1 mmol), Cs
CO (1.5 mmol), Pd (dba) (10 mg), and XPhos (15 mg). -
Degassing: Cap the vessel. Evacuate and backfill with Argon 3 times.
-
Solvent: Inject anhydrous Toluene (4 mL) through the septum.
-
Reaction: Heat to 80–100 °C for 6–12 hours.
-
Visual Check: The reaction mixture should remain homogeneous or a suspension; formation of a mirror or black clumps indicates catalyst decomposition.
-
-
Workup:
-
Purification: Flash chromatography.
Key Reference:
-
Wolter, M., Klapars, A., & Buchwald, S. L.[3] "Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides." Organic Letters 3.23 (2001): 3803-3805. (Note: While this paper focuses on Cu, it establishes the groundwork for hydrazine arylation selectivity which Buchwald later expanded to Pd systems).
Comparative Data & Troubleshooting
| Parameter | Method A (Chan-Lam) | Method B (Buchwald-Hartwig) |
| Coupling Partner | Aryl Boronic Acid | Aryl Halide (Br/I) |
| Atmosphere | Open Air (Required) | Inert (Ar/N2) (Critical) |
| Temperature | 20–30 °C (Room Temp) | 80–110 °C |
| Base Sensitivity | High Tolerance (Pyridine) | Moderate (Cs |
| Regioselectivity | High ( | Ligand Dependent (usually |
| Primary Risk | Incomplete conversion | Catalyst poisoning by hydrazine |
Critical Control Points (CCP):
-
Regioselectivity: Both methods heavily favor the terminal nitrogen (
). If arylation is absolutely required, a blocking group (e.g., Boc) on is necessary prior to coupling, followed by deprotection. -
Ester Stability: Monitor for the formation of the carboxylic acid (hydrolysis byproduct) by TLC (usually a streak near the baseline). If observed, switch to Method A or lower the temperature in Method B.
Safety & Handling
Methyl 4-hydrazinyl-3-methoxybenzoate:
-
Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. Handle only in a fume hood.
-
Instability: Hydrazines can oxidize in air over time to form azo compounds or hydrazones. Store under inert gas at 4°C.
References:
-
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944. Link
-
Wolter, M., Klapars, A., & Buchwald, S. L.[3] "Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides." Organic Letters, vol. 3, no.[3][4] 23, 2001, pp. 3803-3805. Link
-
Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, vol. 49, no. 46, 2010, pp. 8686-8690. Link
Sources
Troubleshooting & Optimization
"common side reactions in the synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate"
Welcome to the technical support guide for the synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth explanations and actionable troubleshooting protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is discolored (e.g., yellow, orange, or brown) instead of the expected off-white solid. What is causing this, and how can I prevent it?
Answer:
Discoloration in the final product is a frequent issue, typically pointing to the formation of highly conjugated azo compounds as byproducts. This side reaction can occur during the initial diazotization step.
Causality: The diazonium salt intermediate is a potent electrophile. If any unreacted starting material, Methyl 4-amino-3-methoxybenzoate, is present in the reaction mixture, the diazonium salt can undergo an electrophilic aromatic substitution with the amine, leading to the formation of a colored azo-coupled dimer. This reaction is particularly favorable if the addition of the nitrite solution is too slow or if there are localized areas of high pH.
To mitigate this, ensure the following:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C. Diazonium salts are thermally unstable and can decompose or participate in side reactions at higher temperatures.[1][2]
-
Efficient Mixing: Ensure vigorous and efficient stirring throughout the addition of sodium nitrite to prevent localized concentration gradients.
-
Controlled pH: The reaction should be maintained under acidic conditions (pH 1-2) to ensure the complete protonation of the amine and to stabilize the diazonium salt.
Below is a diagram illustrating the formation of the azo byproduct:
Question 2: I'm observing a significant byproduct that corresponds to the mass of Methyl 4-hydroxy-3-methoxybenzoate. What is the cause, and how can it be minimized?
Answer:
The presence of Methyl 4-hydroxy-3-methoxybenzoate is a clear indication of the decomposition of the diazonium salt intermediate.
Causality: Aryl diazonium salts, while more stable than their aliphatic counterparts, are susceptible to decomposition, especially when the reaction temperature is not rigorously controlled.[3][4] In an aqueous acidic solution, the diazonium group can be displaced by a hydroxyl group, leading to the formation of a phenol and the evolution of nitrogen gas.
To prevent this side reaction, consider the following:
-
Temperature is Critical: As previously mentioned, the diazotization reaction must be kept cold (0-5 °C). Any increase in temperature will accelerate the rate of decomposition.
-
Immediate Use: Due to its instability, the diazonium salt should be used in the subsequent reduction step immediately after its formation and should not be stored.[2]
The following table summarizes the effect of temperature on the stability of the diazonium salt:
| Temperature Range | Stability of Diazonium Salt | Likelihood of Phenol Formation |
| 0-5 °C | Relatively stable for a short period | Low |
| > 10 °C | Unstable | High |
Question 3: My overall yield is consistently low. What are the potential factors contributing to this, and what can I do to improve it?
Answer:
Low yields can stem from several issues throughout the synthetic process, including incomplete reactions and product loss during workup.
Causality & Troubleshooting:
-
Incomplete Diazotization: If the starting amine is not fully converted to the diazonium salt, the overall yield will be reduced.
-
Solution: Ensure the stoichiometric amounts of sodium nitrite and acid are correct. A slight excess of acid is often used to maintain a low pH.
-
-
Incomplete Reduction: The reduction of the diazonium salt to the hydrazine is a critical step.
-
Solution: Use a sufficient excess of the reducing agent, such as stannous chloride (SnCl₂). The reaction progress can be monitored by TLC. It's also crucial to add the diazonium salt solution slowly to the solution of the reducing agent to maintain control over the reaction.
-
-
Product Loss During Workup: The workup procedure to isolate the hydrazine product can be a source of yield loss.
-
Solution: After the reduction is complete, the reaction mixture is typically made basic to precipitate the tin salts and liberate the free hydrazine. Ensure the pH is sufficiently high (pH > 10) for complete precipitation. The product is then extracted with an organic solvent. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.
-
Question 4: I've detected the presence of 4-hydrazinyl-3-methoxybenzoic acid in my final product. How can this be avoided?
Answer:
The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester group.
Causality: The synthesis is conducted under acidic conditions (HCl), which can catalyze the hydrolysis of the methyl ester to a carboxylic acid.[5][6][7] This is more likely to occur if the reaction is run for an extended period or at elevated temperatures during any stage of the process or workup.
Preventative Measures:
-
Minimize Reaction Time: While ensuring the reaction goes to completion, avoid unnecessarily long reaction times under acidic conditions.
-
Temperature Control During Workup: If any heating is required during the workup (e.g., to dissolve solids), it should be done cautiously and for a minimal amount of time.
-
Purification: If hydrolysis does occur, the acidic byproduct can be removed during the basic workup, as the carboxylate salt will remain in the aqueous layer while the desired ester product is extracted into the organic layer.
The workflow below outlines the key steps and potential pitfalls:
Experimental Protocols
Protocol 1: Optimized Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate
This protocol is designed to minimize the formation of common side products.
Materials:
-
Methyl 4-amino-3-methoxybenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the amine solution, maintaining the temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, dissolve stannous chloride dihydrate (3.0-4.0 eq) in concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution via a dropping funnel, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the diazonium salt.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is >10. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
References
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Vertex AI Search.
- Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. a) Mechanism involves - brainly.com. Brainly.com.
- Can methyl benzo
- Diazonium compound - Wikipedia. Wikipedia.
- Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt.
- The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures - Canadian Science Publishing. Canadian Science Publishing.
- Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate.
- Effect of reaction temperature on acidic hydrolysis of methyl benzoate - unimas ir. UNIMAS Institutional Repository.
- Aryl-diazonium-salt.pdf - CUTM Courseware. CUTM Courseware.
- Hydrolysis of Methyl Benzoate Experiment | PDF | Triglyceride | F
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
- Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. SlideShare.
- Reduction of Benzene diazonium chlordie to Phenyl Hydrazine | SnCl2 + HCl | Zinc dust & Acetic aicd| - YouTube. YouTube.
- Product Class 34: Arylhydrazines. Thieme Chemistry.
- ChemInform Abstract: Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. | Request PDF - ResearchGate.
- synthesis of arom
- Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. Chemistry LibreTexts.
- Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride - Rsc.org. Royal Society of Chemistry.
- Need a purification method for a free hydrazone : r/Chempros - Reddit. Reddit.
- Enantioselective synthesis of α-aryl α-hydrazino phosphon
- Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Research Publish Journals.
- Methyl 4-hydrazinyl-3-methoxybenzo
- The Synthesis of Methyl 4-Methoxybenzoate: A Look
- METHYL 4-HYDRAZINYL-3-METHOXYBENZOATE(WX191647) | 952285-55-1. ChemicalBook.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH.
- Diazotization Reaction Mechanism - BYJU'S. BYJU'S.
- Custom Diazotization Services - BOC Sciences. BOC Sciences.
- 14.4: Diazotization of Amines - Chemistry LibreTexts. Chemistry LibreTexts.
- Diazotization reaction mechanism - YouTube. YouTube.
Sources
"purification of crude Methyl 4-hydrazinyl-3-methoxybenzoate"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the isolation and purification of electron-rich aryl hydrazines.
Methyl 4-hydrazinyl-3-methoxybenzoate is a critical intermediate, particularly in the synthesis of pyrazolopyrimidines and USP1 inhibitors[1]. However, its structural features—a basic, highly nucleophilic hydrazine moiety coupled with an electron-donating methoxy group—make it notoriously difficult to handle. It is highly susceptible to rapid auto-oxidation and is frequently contaminated with intractable inorganic residues when synthesized via standard tin(II) chloride (
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you achieve high-purity isolation without compromising the integrity of your molecule.
Diagnostic Overview: Free Base vs. Hydrochloride Salt
Before attempting purification, it is critical to understand the physicochemical differences between the free base and the salt form of your compound. We strongly advise isolating this molecule exclusively as a hydrochloride (HCl) salt.
| Property / Metric | Free Base Form | Hydrochloride (HCl) Salt Form |
| Stability (Air/Light) | Poor (Degrades within hours) | Excellent (Stable for months at 4°C) |
| Physical Appearance | Yellow to dark brown oil or sticky solid | Off-white to pale yellow powder |
| Solubility Profile | EtOAc, DCM, Methanol, DMSO | Water, Methanol, DMSO (Insoluble in Ether) |
| Typical Crude Purity | 60% – 75% | 85% – 90% |
| Post-Purification Purity | N/A (Prone to on-column degradation) | > 98% (Via precipitation/trituration) |
Troubleshooting & FAQs
Q1: Why does my crude Methyl 4-hydrazinyl-3-methoxybenzoate turn dark brown immediately upon isolation? Causality: Aryl hydrazines are highly electron-rich. In the presence of atmospheric oxygen and light, the lone pairs on the terminal nitrogen initiate an auto-oxidation cascade. Oxygen abstracts a hydrogen atom, generating a resonance-stabilized hydrazyl radical. This radical rapidly degrades into highly conjugated azo or diazonium species, which manifest as dark brown or black discoloration[2]. Actionable Advice: Never leave the free base exposed to air. Perform workups rapidly, blanket your flasks with argon or nitrogen, and immediately convert the free base to an HCl salt. Protonation drastically reduces the electron density on the nitrogen, shutting down the radical oxidation pathway.
Mechanistic pathway of aryl hydrazine oxidative degradation.
Q2: I used
Q3: Can I purify the crude free base using standard silica gel column chromatography? Causality: Silica gel is inherently acidic and highly polar. Free aryl hydrazines often streak severely on standard silica, irreversibly binding to the stationary phase or degrading on the column during the run. Actionable Advice: Avoid chromatography for this specific intermediate. If it is absolutely mandatory for analytical purposes, you must neutralize the silica by pre-treating the column with 1-2% triethylamine (TEA) in your eluent, or opt for reversed-phase chromatography (C18) using a slightly acidic mobile phase (0.1% formic acid) to keep the hydrazine protonated.
Experimental Protocols
Workflow for the purification and salt isolation of aryl hydrazines.
Protocol A: Standard Ether Trituration
Use this method if your crude product is already an HCl salt and has low inorganic contamination. This leverages the differential solubility between the highly polar salt and non-polar organic impurities[1].
-
Suspension: Suspend the crude Methyl 4-hydrazinyl-3-methoxybenzoate (HCl salt form) in anhydrous diethyl ether (approx. 5–10 mL per gram of crude).
-
Agitation: Stir vigorously at room temperature for 30 minutes. Causality: This ensures complete mass transfer of unreacted starting materials (e.g., methyl 4-amino-3-methoxybenzoate) into the solvent phase.
-
Filtration: Filter the suspension under vacuum using a Buchner funnel.
-
Visual Validation: The filtrate will likely be yellow/orange (containing impurities), while the filter cake should appear significantly lighter.
-
-
Washing: Wash the filter cake with an additional portion of ice-cold diethyl ether (2–3 mL/g)[1].
-
Drying: Dry the solid under reduced pressure in a vacuum desiccator for 2–4 hours to yield the purified salt.
Protocol B: Advanced Free-Base Extraction & HCl Salt Precipitation
Use this method if your crude product is heavily contaminated with tin (
-
Biphasic Setup: Suspend the crude, tin-contaminated mixture in a biphasic system of Ethyl Acetate (EtOAc) and Water (1:1 v/v, approx. 10 mL/g of crude).
-
Alkalinization: Slowly add saturated aqueous
or 1M under vigorous stirring until the aqueous layer reaches a pH > 9.-
Self-Validating Step: A thick white/grey emulsion of tin hydroxides will immediately form. Verify the pH with indicator paper to ensure complete free-basing.
-
-
Celite Filtration: Filter the entire biphasic emulsion through a tightly packed pad of Celite to remove the insoluble tin complexes. Rinse the Celite pad with additional EtOAc to ensure complete recovery.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Isolate the organic (EtOAc) layer, which now contains the pure free base aryl hydrazine.
-
Drying: Wash the organic layer once with brine, then dry over anhydrous
. Filter to remove the drying agent. -
Salt Precipitation (Critical Step): To prevent auto-oxidation of the free base, immediately cool the EtOAc solution to 0°C in an ice bath. Dropwise add a stoichiometric excess of anhydrous HCl in dioxane (or ethereal HCl)[2].
-
Visual Validation: A pale yellow to off-white precipitate of the pure Methyl 4-hydrazinyl-3-methoxybenzoate hydrochloride salt will instantly crash out of solution.
-
-
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.
References
1.1. Google Patents.[1] 2.2. Organic Process Research & Development (ACS Publications).[2]
Sources
Advanced TLC Troubleshooting & Protocol Guide: Methyl 4-hydrazinyl-3-methoxybenzoate Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the chromatographic behavior of highly functionalized aryl hydrazines. Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) [1] is a versatile building block used in the synthesis of indoles, pyrazoles, and aza-peptides. However, its structural features—a nucleophilic and basic hydrazine moiety, an electron-donating methoxy group, and an electron-withdrawing methyl ester—create a perfect storm for Thin Layer Chromatography (TLC) complications.
This guide is designed to move beyond basic protocols, explaining the chemical causality behind TLC failures and providing self-validating troubleshooting systems to ensure the scientific integrity of your analytical workflows.
Analytical Workflow for Aryl Hydrazines
Before diving into troubleshooting, it is essential to establish a standardized workflow. The following diagram illustrates the optimal sequence for analyzing reaction mixtures containing Methyl 4-hydrazinyl-3-methoxybenzoate.
Caption: Standardized TLC workflow for aryl hydrazine reaction mixtures.
Step-by-Step TLC Methodology
To mitigate the inherent challenges of analyzing this compound, follow this field-validated protocol:
-
Stationary Phase Selection : Utilize standard Silica Gel 60 F254 plates. If severe oxidation or on-plate decomposition is suspected, switch to neutral Alumina or C18 plates, which lack the acidic silanol groups that catalyze hydrazine degradation [2].
-
Mobile Phase Preparation : Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 3:1 to 1:1 v/v). Mechanistic imperative : Add 1-2% (v/v) Triethylamine (Et3N) to the mobile phase. The Et3N competitively binds to and neutralizes the acidic silanol sites on the silica plate, preventing the basic hydrazine from streaking [3].
-
Chamber Saturation : Place a piece of filter paper inside the developing chamber and add the mobile phase. Allow 10-15 minutes for the chamber to saturate with solvent vapors. This prevents the "edge effect" and ensures an even solvent front [4].
-
Sample Application : Dilute the reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Spot 1-2 µL using a glass capillary. Keep the spot diameter under 2 mm to avoid overloading, which exacerbates tailing [3].
-
Development : Place the plate in the chamber. Allow the solvent to ascend until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.
-
Visualization : Examine under short-wave UV light (254 nm). Subsequently, dip the plate in a Ninhydrin stain (specific for amines/hydrazines) or Phosphomolybdic Acid (PMA) stain and heat gently [5].
Quantitative Data: Solvent Systems & Visualization
The table below summarizes the expected chromatographic behavior of Methyl 4-hydrazinyl-3-methoxybenzoate and its typical reaction derivatives.
| Compound Type | Recommended Solvent System | Required Additive | Expected Rf Range | Optimal Visualization Method |
| Methyl 4-hydrazinyl-3-methoxybenzoate | Hexane:EtOAc (1:1) | 1-2% Et3N | 0.2 - 0.4 | UV (254 nm), Ninhydrin (Brown/Red) |
| Aryl Hydrazone Intermediate | Hexane:EtOAc (3:1) | None or 1% Et3N | 0.5 - 0.7 | UV (254 nm), PMA (Blue/Green) |
| Indole Product (Fischer Synthesis) | Hexane:EtOAc (4:1) | None | 0.6 - 0.8 | UV (254 nm), Ehrlich's Reagent |
| Oxidation Byproducts (Azo/Diazonium) | Hexane:EtOAc (2:1) | None | Variable | UV (254 nm), Visible Light (Yellow) |
Troubleshooting FAQs
Q1: My starting material is producing a long, continuous streak from the baseline instead of a tight spot. How do I resolve this? A1: Streaking is the hallmark issue when analyzing basic compounds on silica gel. The basic hydrazine moiety hydrogen-bonds strongly with the slightly acidic silanol groups on the silica stationary phase. As the solvent front moves, the compound is continuously adsorbed and desorbed, leaving a trail [3]. Solution: Add 1-2% of a volatile base, such as triethylamine (Et3N) or aqueous ammonia, to your mobile phase [2]. The base competitively binds to the acidic silanol sites, allowing the hydrazine to migrate as a tight, defined spot. Additionally, ensure you are not overloading the plate; spot sizes should not exceed 1-2 mm [3].
Q2: I see a spot for my hydrazine starting material, but there is also a secondary faint spot that appears even in my pure reference standard. Is my reagent degrading? A2: Yes, aryl hydrazines are highly susceptible to air oxidation, forming diazonium salts, azo compounds, or other degradation products. This oxidation can occur directly on the TLC plate during spotting or development if exposed to air for too long [2]. Solution (Self-Validating System): To verify if the compound is decomposing on the plate rather than in your flask, perform a 2D TLC experiment [2]. Spot the sample in one corner, develop it, dry it, rotate the plate 90 degrees, and develop it again in the same solvent. If the compound is stable, all spots will lie on a diagonal line. If it is decomposing during the run, you will see spots tailing off the diagonal. To prevent this, store the reagent under inert gas and minimize the time the spotted plate sits in the air.
Q3: The reaction mixture contains multiple UV-active components. What is the best chemical stain to specifically differentiate the unreacted Methyl 4-hydrazinyl-3-methoxybenzoate? A3: While UV light (254 nm) is excellent for detecting the aromatic benzoate core, it is non-specific. To specifically identify the hydrazine, use a Ninhydrin stain . Ninhydrin reacts with primary amines and hydrazines to form highly colored complexes (typically brown, red, or purple spots) [5]. Alternatively, a Phosphomolybdic Acid (PMA) stain can be used; as a universal oxidative stain, it will rapidly oxidize the hydrazine, leaving a dark blue/green spot upon heating [5].
Q4: The solvent front is running crooked, and my Rf values are irreproducible. What is causing this? A4: An uneven solvent front is typically caused by inadequate chamber saturation or the plate touching the sides of the developing chamber [4]. If the chamber is not saturated with solvent vapor, the solvent evaporates from the face of the plate as it rises, causing the edges to migrate faster than the center (the "edge effect"). Solution: Always place a piece of filter paper inside the chamber to act as a wick, and allow the chamber to sit closed for 10-15 minutes before introducing your plate [4].
Diagnostic Logic Tree
Use the following decision matrix to rapidly diagnose and resolve TLC anomalies during your experiments.
Caption: Diagnostic logic tree for resolving common TLC issues with aryl hydrazines.
References
- Sigma-Aldrich: methyl 4-hydrazinyl-3-methoxybenzo
- ResearchG
- Chemistry LibreTexts: Thin Layer Chrom
- Bitesize Bio: Troubleshooting Thin Layer Chrom
- University of York - Chemistry Teaching Labs: Visualising pl
"troubleshooting low yield in Methyl 4-hydrazinyl-3-methoxybenzoate synthesis"
Technical Support Center: Synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Methyl 4-hydrazinyl-3-methoxybenzoate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot low yields and other experimental issues, ensuring the integrity and success of your synthesis.
Overview of the Synthesis Pathway
The preparation of Methyl 4-hydrazinyl-3-methoxybenzoate is typically achieved via a two-step process starting from Methyl 4-amino-3-methoxybenzoate.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a highly reactive aryldiazonium salt intermediate.[1]
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative. Common reducing agents for this transformation include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[2][3]
Successful synthesis requires careful control over reaction parameters in both steps to prevent the formation of byproducts and decomposition of the unstable diazonium intermediate.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: The Diazotization Step
Question: My reaction mixture turns a deep yellow, orange, or red color during the diazotization step, and my final yield is significantly reduced. What is causing this?
Answer: This is a classic sign of azo coupling, a common and detrimental side reaction.[2] It occurs when the newly formed, electrophilic diazonium salt reacts with the still-present, nucleophilic starting amine (Methyl 4-amino-3-methoxybenzoate). This reaction forms a highly colored azo compound, which consumes your starting material and complicates purification.
Root Cause Analysis and Solutions:
| Parameter | Problem | Solution & Scientific Rationale |
| Acid Concentration | Insufficient acid leaves unprotonated starting amine in the solution. This free amine is electron-rich and readily attacks the diazonium salt. | Use a stoichiometric excess of a strong mineral acid (e.g., 2.5-3 equivalents of HCl). The excess acid ensures the complete protonation of the starting amine to its ammonium salt. This deactivates the amino group by withdrawing electron density, preventing it from participating in the coupling reaction.[2][4] |
| Temperature Control | The diazotization reaction is exothermic, and localized heating can accelerate the unwanted azo coupling side reaction. | Maintain a strict temperature range of 0–5 °C throughout the addition of sodium nitrite. Perform the addition slowly, allowing for efficient heat dissipation. Use an ice-salt bath for effective cooling.[5] |
| Sodium Nitrite Addition | Adding the sodium nitrite solution too quickly can create a high local concentration of nitrous acid and the diazonium salt, promoting side reactions. | Add the aqueous solution of sodium nitrite dropwise below the surface of the reaction mixture. This ensures immediate reaction with the protonated amine and prevents the loss of nitrous acid as volatile nitrogen oxides.[5] |
Question: My yield is consistently low, even without significant color change. I suspect the diazonium salt is decomposing. How can this be mitigated?
Answer: Aryldiazonium salts are notoriously unstable intermediates.[6] Decomposition, where the diazonium group is lost as nitrogen gas (N₂), is a primary cause of low yield. This process is highly sensitive to temperature and time.
Root Cause Analysis and Solutions:
| Parameter | Problem | Solution & Scientific Rationale |
| Temperature | Temperatures above 5 °C drastically accelerate the rate of decomposition, leading to the formation of phenols or other substitution byproducts.[1] | The reaction must be maintained at 0–5 °C. Pre-cool all solutions before mixing. The stability of arenediazonium salts is critically dependent on low temperatures.[7] |
| Reaction Time | Even at low temperatures, diazonium salts will decompose over time. Prolonged storage of the diazonium salt solution before the reduction step will inevitably lower the yield.[2] | Use the diazonium salt solution immediately in the subsequent reduction step. Plan your workflow to minimize the time between the completion of diazotization and the start of the reduction.[1] |
| Counter-ion Choice | While chloride is common, other counter-ions can impart greater stability. | For particularly sensitive substrates, using tetrafluoroboric acid (HBF₄) can generate the more stable benzenediazonium tetrafluoroborate salt, which can sometimes be isolated.[8] However, for this synthesis, immediate use of the chloride salt is standard and effective if conditions are controlled. |
Part 2: The Reduction Step
Question: After reduction with sodium sulfite, my workup is complex, and the yield is poor. How can I ensure the reduction is complete and efficient?
Answer: Incomplete reduction is often the culprit. The efficiency of sodium sulfite reduction is highly dependent on pH and stoichiometry. The reaction proceeds through an azo-sulfite intermediate, which is then further reduced to the hydrazine.
Root Cause Analysis and Solutions:
| Parameter | Problem | Solution & Scientific Rationale |
| pH of Reduction | The stability and reactivity of the intermediate species in the sulfite reduction are pH-dependent. An incorrect pH can halt the reaction or promote side reactions. | The reduction should be carried out under neutral to slightly basic conditions. A patented method suggests maintaining a pH of 7–9 during the addition of the diazonium salt to the sulfite solution.[2] This can be achieved by preparing the sodium sulfite solution with a base like sodium hydroxide. |
| Amount of Reducing Agent | An insufficient amount of sodium sulfite will lead to unreacted diazonium salt, which will decompose during workup, reducing the yield. | Use a stoichiometric excess of the reducing agent (e.g., sodium sulfite or sodium metabisulfite) to drive the reaction to completion.[2] This ensures all the diazonium salt is converted to the desired hydrazine. |
| Temperature Control | Adding the acidic diazonium solution to the basic sulfite solution can cause a significant exotherm, which can decompose the product. | The sulfite solution should be pre-cooled, and the diazonium salt solution should be added slowly while monitoring the temperature, ideally keeping it below 20 °C.[2] |
Question: I am considering using stannous chloride (SnCl₂) for the reduction. What are the advantages and potential pitfalls?
Answer: Stannous chloride is an effective reducing agent for this transformation. A key advantage is that it often precipitates the product as the hydrochloride salt, which can be sparingly soluble in the acidic reaction medium, simplifying isolation by filtration.[9]
Potential Pitfalls and Solutions:
| Issue | Description | Mitigation Strategy |
| Tin Salt Contamination | The primary drawback is the potential for the final product to be contaminated with tin salts, which can be challenging to remove completely during workup.[10] | After the reaction, a basic workup is often required to precipitate tin hydroxides, which can then be filtered off. Thorough washing of the isolated product is critical. |
| Harsh Conditions | The reaction is typically run in concentrated hydrochloric acid, which may not be suitable for substrates with acid-sensitive functional groups. | For the target molecule, Methyl 4-hydrazinyl-3-methoxybenzoate, this is generally not a concern. However, always consider the stability of all functional groups on your molecule. |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing low-yield issues.
Caption: A logical workflow for troubleshooting low yield.
Reaction Pathway and Key Side Reaction
This diagram illustrates the desired synthesis route and the primary side reaction to avoid.
Caption: Synthesis pathway and the azo coupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing yield? A1: The two most critical parameters are temperature during the diazotization step (strictly 0–5 °C) to prevent decomposition and side reactions, and pH control during the sodium sulfite reduction step (maintain at 7-9) to ensure complete conversion.[2][5]
Q2: My starting material, Methyl 4-amino-3-methoxybenzoate, is slightly discolored. Will this affect the reaction? A2: Yes, the purity of the starting amine is crucial. Discoloration may indicate oxidation or other impurities. An impure starting material can lead to the formation of additional byproducts, making purification more difficult and lowering the overall yield. It is recommended to use high-purity starting material, recrystallizing it if necessary.
Q3: Can I store the isolated Methyl 4-hydrazinyl-3-methoxybenzoate product long-term? A3: Hydrazines are susceptible to aerial oxidation. For long-term storage, it is best to store the product as its hydrochloride salt, which is generally more stable. If storing the free base, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
Validated Experimental Protocol
This protocol is a synthesized example based on common procedures for this class of transformation.
Step 1: Diazotization of Methyl 4-amino-3-methoxybenzoate
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 4-amino-3-methoxybenzoate (1 equivalent) in dilute hydrochloric acid (3 equivalents in water).
-
Cool the stirred solution to 0–5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20-30 minutes at 0–5 °C. Use this solution immediately in the next step.
Step 2: Reduction with Sodium Sulfite
-
In a separate, larger beaker, prepare a solution of sodium sulfite (2.5 equivalents) in water. If necessary, add a small amount of sodium hydroxide to bring the pH to ~9.
-
Cool this sulfite solution to 10–15 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred sulfite solution. Monitor the temperature and maintain it below 20 °C.
-
Once the addition is complete, allow the mixture to stir for 1-2 hours, letting it slowly warm to room temperature.
-
Acidify the reaction mixture with concentrated HCl to hydrolyze any remaining intermediates and precipitate the hydrazine hydrochloride salt.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.
References
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
- Poulsen, T. B., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Omega.
- Pinson, J., et al. (2007). Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt. The Journal of Physical Chemistry C.
-
Oger, N., Le Grognec, E., & Felpin, F.-X. (2015). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
-
CUTM Courseware. (n.d.). Aryl-diazonium-salt.pdf. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
ResearchGate. (2021). How to increase the yield of 2-naphthyl hydrazine HCl ?*. [Link]
-
Sciencemadness.org. (2010). High Yield Hydrazine Synthesis?. [Link]
- Google Patents. (n.d.).
-
Aston Research Explorer. (n.d.). Synthesis of Hydrazine by the Fixation Process. [Link]
- Khan, K. M., et al. (2014).
- Saha, B., et al. (2014). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Der Pharma Chemica.
-
ResearchGate. (n.d.). Flow in situ formation of hydrazine derivatives from diazonium salts. [Link]
-
Browne, D. L., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC. [Link]
-
ResearchGate. (n.d.). Preparation of diazonium salt 3 and optimized conditions for nucleophilic substitution. [Link]
-
NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]
- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
Reddit. (2013). How to reduce the diazonium cation for aryl compounds (anthracene) apart from SnCl2?. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
NPTEL. (n.d.). Aromatic Diazonium Salts. [Link]
-
The Pharma Review. (n.d.). Diazotization Titration or Nitrite Titration. [Link]
-
SlideShare. (2020). DIAZONIUM SALTS. [Link]
-
Organic Syntheses Procedure. (n.d.). m-METHOXYBENZALDEHYDE. [Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Diazonium compound - Wikipedia [en.wikipedia.org]
- 9. researchpublish.com [researchpublish.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Stability & Handling of Methyl 4-hydrazinyl-3-methoxybenzoate
Executive Summary: Compound Profile & Stability Overview
Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a critical intermediate often utilized in the synthesis of indazoles and other nitrogen-containing heterocycles. As an aryl hydrazine, it possesses inherent chemical instabilities that distinguish it from standard organic reagents.
The primary stability vector is the hydrazine moiety (-NH-NH₂) , which is a potent nucleophile and reducing agent. In solution, this group is highly susceptible to:
-
Oxidative Dehydrogenation: Rapid conversion to azo species or diazonium intermediates upon exposure to atmospheric oxygen.
-
Condensation: Irreversible reaction with ubiquitous carbonyl impurities (e.g., acetone, formaldehyde) to form hydrazones.
-
Metal-Catalyzed Decomposition: Trace transition metals (Cu²⁺, Fe³⁺) can catalyze radical decomposition pathways.
This guide provides field-proven troubleshooting workflows to maintain the integrity of this reagent in solution.
Troubleshooting Guide (Q&A Format)
Issue 1: Solution Discoloration
Q: My freshly prepared solution in DMSO/Methanol turned from colorless/pale yellow to dark brown/red within hours. Is it still usable?
A: Likely No. The color shift indicates oxidative degradation.
-
Diagnosis: Aryl hydrazines oxidize to form azo-dimers (colored) and eventually diazonium tars. The electron-donating methoxy group at the ortho position to the hydrazine facilitates this oxidation by stabilizing the radical intermediate.
-
Root Cause: Exposure to air or use of non-degassed solvents.
-
Action:
-
Check LC-MS for the parent mass (M+H ≈ 197.2 Da). If the parent peak is <90%, discard.
-
Prevention: Always sparge solvents with Argon or Nitrogen for 15 minutes before dissolution. Store solutions in amber vials to prevent photo-oxidation.
-
Issue 2: Unexpected Impurities in LC-MS
Q: I see a +40 Da or +12 Da impurity peak in my LC-MS spectrum that wasn't there in the solid.
A: This is a classic "Ghost Peak" caused by solvent contamination.
-
+40 Da (M+40): Acetone Hydrazone Formation.
-
+12 Da (M+12): Formaldehyde Hydrazone.
-
Cause: Trace formaldehyde in PEG or poor-quality methanol.
-
-
Action: Use LC-MS grade solvents only. Avoid acetone in the cleaning protocol for glassware used with this compound; use methanol or isopropanol instead.
Issue 3: Solubility Issues & Precipitation
Q: The compound dissolves initially but precipitates as a solid after 24 hours in the fridge.
A: This is likely the Hydrochloride Salt crystallizing or a Symmetrical Tetrazine Dimer .
-
Diagnosis: If the precipitate is white/off-white, it may be the salt form stabilizing out of solution (if acid was present). If yellow/orange, it is an oxidative dimer.
-
Action:
-
Gently warm to 30°C. If it redissolves clear, it is likely solubility variance.
-
If it remains insoluble or colored, filter and check the filtrate purity.
-
Pro-Tip: Aryl hydrazines are often more stable as HCl salts. If you are using the free base, consider generating the HCl salt in situ if your reaction tolerates it, as the protonated hydrazine is significantly more resistant to oxidation.
-
Deep Dive: Degradation Mechanisms
Understanding why the compound degrades allows for better experimental design.
Pathway A: Oxidative Dehydrogenation (The "Browning" Effect)
In the presence of oxygen (
-
Step 1: Formation of the hydrazyl radical (
). -
Step 2: Further oxidation to the diazene (
). -
Step 3: Decomposition to the arene (
) and gas, or dimerization to azo compounds ( ).
Pathway B: Carbonyl Condensation (The "Acetone Trap")
The terminal nitrogen of the hydrazine is a "soft" nucleophile that attacks the electrophilic carbon of aldehydes and ketones. This reaction is often faster than the desired coupling reaction if impurities are present.
Visualizing the Pathways
Figure 1: Primary degradation pathways for Methyl 4-hydrazinyl-3-methoxybenzoate in solution.
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solutions
Objective: Create a stock solution stable for >24 hours.
-
Solvent Selection:
-
Preferred: Anhydrous Methanol or Ethanol (degassed).
-
Alternative: DMSO (Dry, stored under Argon). Note: DMSO can act as a mild oxidant over long periods.
-
-
Degassing Protocol:
-
Place solvent in a septum-capped vial.
-
Bubble dry Nitrogen or Argon through the solvent for 10–15 minutes using a long needle.
-
-
Dissolution:
-
Weigh the compound quickly to minimize air exposure.
-
Add degassed solvent via syringe.
-
Optional: Add 1.0 equivalent of HCl (in dioxane or ether) if the downstream reaction tolerates acid. The hydrochloride salt is kinetically stable against oxidation.
-
-
Storage:
-
Store at -20°C.
-
Wrap vial in aluminum foil (light protection).
-
Headspace must be inert gas.
-
SOP 2: Quality Control (QC) Check
Objective: Verify reagent quality before committing to a high-value synthesis.
| Test | Method | Acceptance Criteria |
| Visual Inspection | Eye | Off-white to pale yellow powder/solution. Fail: Dark brown/Red. |
| Purity | HPLC/UPLC (254 nm) | >95% Area. |
| Identity | LC-MS (ESI+) | Main peak [M+H]+ = 197.2. No significant peaks at +40 (Acetone). |
| Solubility | 10 mg/mL in MeOH | Clear solution, no turbidity. |
References
-
ChemicalBook. (2025).[2] Methyl 4-hydrazinyl-3-methoxybenzoate Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Hydrazine Derivatives. Retrieved from
- Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews. (General hydrazine stability mechanisms).
-
PubChem. (2025).[5] Methyl 4-hydrazinyl-3-methoxybenzoate Compound Summary. Retrieved from
- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
"preventing degradation of the hydrazine moiety during reactions"
Status: Online 🟢 | Current Ticket Volume: Low | Priority: Critical[1]
Welcome to the Hydrazine Stability Support Center. You are likely here because your reaction turned brown, your yield vanished, or your mass spec shows peaks that shouldn't exist. The hydrazine moiety (
This guide treats your chemical stability issues as "Support Tickets." Select the symptom below that matches your observation to find the immediate resolution.
Ticket #OX-001: Sample Discoloration (Browning/Blackening)
Issue Observed: The reaction mixture or isolated product turns yellow, brown, or black upon exposure to air.[1] Root Cause: Oxidative Dehydrogenation.[1] Severity: High (Irreversible product loss).[1]
Technical Analysis
Hydrazines are electron-rich.[1] In the presence of molecular oxygen (
Key Insight: The reaction is often autocatalytic .[1] The initial oxidation generates trace peroxides or radicals that accelerate further degradation.[1]
Troubleshooting Protocol
-
The "Proton Shield" (Immediate Fix):
-
Deoxygenation (The Freeze-Pump-Thaw Cycle):
-
Add a Stabilizer:
Ticket #CN-002: The "Ghost" Mass Peaks (+40 or +56 Da)
Issue Observed: LC-MS shows unexpected adducts. The desired hydrazine mass (
Technical Analysis
The
-
+40 Da: Reaction with Acetonitrile (solvent) or trace formaldehyde.[1]
-
+56 Da: Reaction with Acetone .[1]
CRITICAL WARNING: Acetone is the standard glassware cleaning solvent.[1] Traces of acetone in a rotovap bump trap or on "clean" glassware will quantitatively convert your hydrazine to a hydrazone (
Troubleshooting Protocol
-
The "Zero-Ketone" Rule:
-
Strictly ban acetone from the cleaning protocol of any glassware used for the final two steps of hydrazine synthesis.
-
Alternative: Wash with ethanol or isopropanol, followed by oven drying.[1]
-
-
Reversal Strategy (Salvage):
Ticket #PG-003: Strategic Protection (Shielding)
Issue Observed: The hydrazine moiety reacts prematurely during multi-step synthesis.[1] Root Cause: Lack of Orthogonal Protection.[1] Resolution: Select a protecting group (PG) based on the "Release Mechanism."
Decision Matrix: Selecting the Right PG
| Protecting Group (PG) | Structure | Stability | Deprotection Reagent | Best Use Case |
| Boc (tert-butyl) | Base Stable | TFA or HCl / Dioxane | General synthesis; acid-stable products.[1] | |
| Cbz (Benzyl) | Acid/Base Stable | When final product is acid-sensitive.[1] | ||
| Fmoc (Fluorenyl) | Acid Stable | Piperidine (20%) | Solid-phase synthesis (SPPS).[1] | |
| Troc (Trichloroethyl) | Acid Stable | Zn dust / AcOH | Orthogonal to both Boc and Fmoc.[1] | |
| Phthalimide | Cyclic | Very Stable | Hydrazine (Irony intended) | Avoid unless using methylhydrazine to deprotect.[1] |
Visual Guide: Protection Strategy Flowchart
Figure 1: Decision tree for selecting orthogonal protecting groups for hydrazine derivatives.
Ticket #MT-004: Runaway Reactions (Metal Catalysis)
Issue Observed: Vigorous bubbling, exotherm, or decomposition upon heating, even under Nitrogen.[1] Root Cause: Metal-Catalyzed Dehydrogenation.[1] Severity: Critical (Safety Hazard).
Technical Analysis
Hydrazine decomposition is significantly lowered in activation energy by metals like Copper (Cu), Iron (Fe), and Platinum (Pt).[1]
-
Mechanism: Metals coordinate to the hydrazine, weakening the N-H bonds and facilitating electron transfer.[1]
-
Source: Metal spatulas, rust in steel reactors, or trace Cu in process water.[1]
Troubleshooting Protocol
-
Glassware Passivation:
-
Reagent Purity:
FAQ: Quick Fixes
Q: Can I dry hydrazine extracts with Magnesium Sulfate (
Q: My Boc-protected hydrazine is oiling out. How do I crystallize it? A: Boc-hydrazines are notoriously lipophilic oils.[1] Try triturating with cold pentane or hexanes .[1] If that fails, dissolve in minimal diethyl ether and add hexanes dropwise until cloudy, then freeze.
Q: Is it safe to distill anhydrous hydrazine? A: Ticket Denied. Do not attempt this without specialized training and blast shields.[1] It is shock-sensitive.[1] Use hydrazine hydrate or commercially available solutions in THF/DCM whenever possible.[1]
References & Authority
-
Ragnarsson, U. (2001).[1][7][9][10] "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-213.[1] Link
-
Core Reference: The definitive guide on protecting group strategies (Boc, Z, etc.) for hydrazines.[1]
-
-
Schmidt, E. W. (2001).[1] Hydrazine and its Derivatives: Preparation, Properties, Applications. John Wiley & Sons.[1]
-
Core Reference: Comprehensive data on physical properties and decomposition kinetics.[1]
-
-
Demir, A. S., et al. (2005).[1] "Oxidative conversion of hydrazines to diazenes." Tetrahedron, 61(44), 10482-10490.[1]
-
Mechanistic Insight: Details the oxidative degradation pathways discussed in Ticket #OX-001.
-
-
Grehn, L., & Ragnarsson, U. (1984).[1] "A convenient method for the preparation of 1,2-di-tert-butoxycarbonylhydrazine."[1] Synthesis, 1984(11), 937-939.[1]
-
Protocol: Standard method for installing the Boc group.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. d-nb.info [d-nb.info]
- 8. Mechanistic study of hydrazine decomposition on Ir(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. princeton.edu [princeton.edu]
- 10. Synthetic methodology for alkyl substituted hydrazines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Analytical Comparison Guide: Spectroscopic Validation of Methyl 4-hydrazinyl-3-methoxybenzoate
Introduction & Strategic Context
In the development of targeted oncology therapeutics, the structural integrity of early-stage synthetic intermediates dictates the success of the entire downstream pipeline. Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1)[1] is a critical organic building block, most notably utilized in the synthesis of substituted pyrazolopyrimidines—potent inhibitors of ubiquitin-specific-processing protease 1 (USP1)[2]. USP1 plays a pivotal role in DNA damage repair, making its inhibition a highly sought-after mechanism for treating cancers, including triple-negative breast cancer[2].
As a Senior Application Scientist, I frequently encounter the challenge of distinguishing highly substituted aromatic intermediates from their regioisomers. Relying on a single analytical method often leads to false positives. This guide objectively compares the performance of different spectroscopic modalities (NMR, LC-HRMS, and FT-IR) and provides a self-validating, orthogonal workflow to definitively confirm the structure of Methyl 4-hydrazinyl-3-methoxybenzoate against alternative isomers and precursors.
Synthetic application of the target compound in USP1 inhibitor development.
Comparative Analysis of Analytical Modalities
To build a self-validating system, we must understand the strengths and blind spots of each analytical technique when applied to this specific scaffold.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Primary Strength for this Target | Limitation / Blind Spot | Verdict vs. Alternatives |
| 1D ¹H/¹³C NMR | Maps exact aromatic substitution pattern (H-2, H-5, H-6). | Crude salts can cause peak broadening or overlapping methyl singlets. | Essential. Differentiates target from regioisomers via coupling constants. |
| 2D NOESY NMR | Confirms spatial proximity of functional groups. | Time-consuming acquisition. | Definitive Tie-Breaker. Proves methoxy position relative to aromatic protons. |
| LC-HRMS (ESI+) | Verifies exact molecular formula (C9H12N2O3). | Cannot distinguish between structural isomers (identical mass). | Supporting. Confirms successful reduction of diazonium intermediate. |
| ATR FT-IR | Identifies N-H stretching of the hydrazine group. | Difficult to interpret in highly hydrated or impure samples. | Supporting. Differentiates hydrazine from the primary amine precursor. |
Experimental Methodologies & Causality
A protocol is only as reliable as the chemical logic behind it. Below are the step-by-step methodologies designed specifically for Methyl 4-hydrazinyl-3-methoxybenzoate, prioritizing causality and data integrity.
Protocol A: High-Resolution NMR Acquisition (1D & 2D)
-
Sample Preparation: Weigh 5.0 mg of the compound.
-
Solvent Selection: Dissolve in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is strictly chosen over protic solvents like MeOD or D₂O. Protic solvents cause rapid deuterium exchange with the hydrazine (-NHNH₂) protons, rendering them invisible. DMSO-d₆ preserves these critical signals[2].
-
-
Acquisition Parameters: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Set the relaxation delay (D1) to 2.0 seconds.
-
Causality: A sufficient relaxation delay ensures accurate integration of the two distinct methyl environments (methoxy vs. ester), which are prone to overlapping if poorly resolved.
-
-
NOESY Execution: Run a 2D NOESY sequence.
-
Causality: This is the self-validating step. A NOESY cross-peak between the methoxy protons (~3.82 ppm) and the isolated aromatic proton (H-2, ~7.44 ppm) definitively rules out the alternative Methyl 3-hydrazinyl-4-methoxybenzoate regioisomer.
-
Protocol B: LC-HRMS (Exact Mass Confirmation)
-
Sample Prep: Dilute the sample to 1 µg/mL in a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
-
Causality: The hydrazine moiety is highly basic. The addition of formic acid forces protonation, generating a robust [M+H]⁺ ion signal.
-
-
Validation: Calibrate the TOF/Orbitrap analyzer to achieve < 5 ppm mass error. The theoretical exact mass for C₉H₁₃N₂O₃⁺ ([M+H]⁺) is 197.0921 m/z .
Protocol C: ATR FT-IR Spectroscopy
-
Preparation: Place 1-2 mg of the neat powder directly onto the diamond ATR crystal.
-
Causality: Bypassing the traditional KBr pellet method minimizes ambient moisture absorption. Water's broad O-H stretch directly overlaps with and obscures the critical N-H stretching frequencies of the hydrazine group.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Look for the characteristic N-H doublet near 3300-3400 cm⁻¹.
Orthogonal spectroscopic workflow for structural validation.
Data Interpretation: Correcting Literature Discrepancies
When comparing experimental data against patent literature, critical evaluation is necessary. In the foundational patent for USP1 inhibitors, the ¹H-NMR (400 MHz, DMSO-d₆) for the crude intermediate is reported as: δ 10.43 (br s, 2H), 7.95-8.40 (m, 1H), 7.57 (d, J=8.31 Hz, 1H), 7.44 (s, 1H), 7.09 (d, J=8.31 Hz, 1H), 3.88 (s, 3H)[2].
Expert Critique & Causality:
-
Salt vs. Free Base: The highly downfield shifts at 10.43 ppm and 7.95-8.40 ppm indicate the compound was isolated as the hydrochloride salt (-NHNH₃⁺ Cl⁻), not the free base. This is consistent with their synthetic use of SnCl₂ in concentrated HCl[2].
-
Missing Integration: The molecular formula (C₉H₁₂N₂O₃) dictates the presence of two distinct methyl groups (an -OCH₃ and a -COOCH₃), requiring 6 protons in the aliphatic region. The patent literature only reports a single 3H singlet at 3.88 ppm[2]. This is a common reporting omission for crude intermediates where the ester and methoxy peaks overlap. High-resolution NMR with proper relaxation delays will resolve these into two distinct singlets (~3.88 ppm and ~3.82 ppm).
Table 2: Comparative ¹H NMR Data (Target vs. Alternative Regioisomer)
To ensure absolute trustworthiness, compare your data against the expected shifts of the alternative regioisomer.
| Proton Assignment | Target: 4-hydrazinyl-3-methoxy | Alternative: 3-hydrazinyl-4-methoxy | Diagnostic Value |
| H-2 (Aromatic) | ~7.44 ppm (Singlet) | ~7.60 ppm (Singlet) | Subtle shift; H-2 is deshielded differently based on adjacent groups. |
| H-5 (Aromatic) | High. Ortho to hydrazine (Target) vs. Ortho to methoxy (Alternative). | ||
| H-6 (Aromatic) | Moderate. Both are ortho to the ester group. | ||
| NOESY Correlation | Methoxy protons correlate to H-2 | Methoxy protons correlate to H-5 | Absolute. Definitively proves the regiochemistry of the scaffold. |
References
- Google Patents. "US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors".
- Google Patents. "WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors".
Sources
"comparing the reactivity of Methyl 4-hydrazinyl-3-methoxybenzoate with other hydrazines"
Comparative Reactivity Guide: Methyl 4-hydrazinyl-3-methoxybenzoate vs. Standard Hydrazines in Heterocyclic Synthesis
Introduction
In the development of advanced pharmacophores, the precise construction of substituted pyrazoles is paramount.1 has emerged as a critical building block, particularly in the synthesis of ubiquitin-specific-processing protease 1 (USP1) inhibitors for targeted cancer therapies[1]. Unlike simple aryl hydrazines such as phenylhydrazine, this specialized derivative possesses a unique push-pull electronic environment. This guide provides an objective, data-backed comparison of its reactivity profile, offering researchers actionable insights into optimizing cyclocondensation workflows.
Mechanistic Causality: Electronic and Steric Interplay
The cyclocondensation of a hydrazine with a 1,3-diketone is a fundamental method for synthesizing pyrazole rings[2]. The reaction rate and regioselectivity are intrinsically linked to the nucleophilicity of the hydrazine's nitrogen atoms.
-
Phenylhydrazine (The Standard): Phenylhydrazine features a highly nucleophilic terminal nitrogen (NH2). While this ensures rapid reaction kinetics, the lack of significant steric hindrance on the aromatic ring often leads to indiscriminate attack on asymmetric diketones. This results in a mixture of regioisomers (e.g., 3- vs. 5-substituted pyrazoles) that necessitate arduous chromatographic separation[3].
-
Methyl 4-hydrazinyl-3-methoxybenzoate (M4H3MB): The reactivity of M4H3MB is heavily modulated by its substituents. The electron-withdrawing methyl ester at the para position pulls electron density away from the aromatic system, subtly dampening the nucleophilicity of the proximal nitrogen (N1). Concurrently, the bulky ortho-methoxy group imposes a severe steric penalty on N1. This dual electronic-steric modulation forces the terminal NH2 to exclusively attack the most sterically accessible and electrophilic carbonyl, driving the reaction toward a single, highly specific regioisomer[4].
Experimental Protocols: Self-Validating Systems
To empirically demonstrate these mechanistic differences, we compare the synthesis of substituted pyrazoles using both hydrazines via condensation with 1,1,1-trifluoropentane-2,4-dione.
Protocol: Regioselective Synthesis of Pyrazole Intermediates Objective: Condensation of M4H3MB with 1,1,1-trifluoropentane-2,4-dione to yield methyl 3-methoxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate. Causality Check: Ethanol is selected as a protic solvent to stabilize the transition state during hemiaminal formation. The elevated temperature (90 °C) provides the necessary activation energy to overcome the steric hindrance imposed by the ortho-methoxy group.
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask, dissolve 1.0 equivalent of Methyl 4-hydrazinyl-3-methoxybenzoate (2.0 g, 12.98 mmol) in 20 mL of anhydrous ethanol[4].
-
Addition: Add 2.0 equivalents of 1,1,1-trifluoropentane-2,4-dione (6.09 g, 25.97 mmol) dropwise at room temperature[5]. Rationale: An excess of the fluorinated diketone drives the equilibrium forward and compensates for any evaporative losses during reflux.
-
Cyclocondensation: Affix a reflux condenser and heat the stirred solution to 90 °C for 16 hours[4].
-
Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The complete disappearance of the highly polar hydrazine spot validates that the rate-limiting nucleophilic attack has successfully concluded.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure[5].
-
Purification: Purify the crude residue via silica gel chromatography (0-30% Ethyl Acetate in Hexanes). Self-Validation: The isolation of a single distinct product band confirms the predicted high regioselectivity, validating the steric design of the starting material[4].
Quantitative Data Comparison
The following table summarizes the comparative performance of M4H3MB against standard hydrazines under identical cyclocondensation conditions.
Table 1: Comparative Reactivity Metrics in Pyrazole Cyclocondensation
| Hydrazine Derivative | Reaction Time (h) | Yield (%) | Regioselectivity (Isomer Ratio) | Primary Byproducts |
| Phenylhydrazine | 4 | 85 | 60:40 | Hydrazones, mixed pyrazoles |
| 4-Nitrophenylhydrazine | 12 | 72 | 80:20 | Unreacted starting material |
| Methyl 4-hydrazinyl-3-methoxybenzoate | 16 | 78 | >95:5 | Trace uncyclized intermediate |
Analysis: While M4H3MB requires an extended reaction time (16 hours) due to steric and electronic deactivation, its near-perfect regioselectivity (>95:5) eliminates the need for complex downstream separations. This makes it vastly superior for synthesizing precise pharmaceutical intermediates[4].
Application Context & Visualizations
Synthetic workflow comparing regioselectivity of hydrazine condensations.
The pyrazoles derived from M4H3MB are critical precursors for USP1/UAF1 complex inhibitors. In targeted cancer therapies, particularly for PARP-inhibitor resistant strains, the USP1/UAF1 complex deubiquitinates FANCD2, facilitating DNA damage repair[6]. Inhibiting this complex disrupts the Fanconi Anemia (FA) pathway, selectively inducing apoptosis in tumor cells[6].
Mechanism of action for M4H3MB-derived USP1 inhibitors in cancer therapy.
References
- Title: WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1)
- Title: US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1)
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. methyl 4-hydrazinyl-3-methoxybenzoate | 952285-55-1 [sigmaaldrich.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 5. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 6. US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
"biological activity of Methyl 4-hydrazinyl-3-methoxybenzoate vs. its analogs"
As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions in synthesizing novel targeted therapeutics is the selection of the foundational pharmacophore building block. When developing inhibitors for the Ubiquitin-Specific-Processing Protease 1 (USP1) —a highly sought-after target for homologous recombination-deficient (HRD) cancers—the choice of the hydrazine precursor dictates the downstream biological efficacy of the final drug candidate.
This guide provides an objective, data-driven comparison of the biological activity of Methyl 4-hydrazinyl-3-methoxybenzoate (CAS 952285-55-1) against its structural analogs. It is important to clarify that this compound is a synthetic precursor; its "biological activity" is evaluated based on the potency, selectivity, and cellular efficacy of the substituted pyrazolopyrimidine USP1 inhibitors derived from it[1].
Mechanistic Context: The USP1/UAF1 Axis in Cancer Therapy
USP1, in complex with its obligate binding partner UAF1, plays a pivotal role in the DNA damage response (DDR). It is responsible for the deubiquitination of FANCD2 and PCNA. While ubiquitination of these proteins is required to recruit repair machinery to stalled replication forks, their subsequent deubiquitination by USP1 is mandatory to complete the repair cycle and release the proteins from the DNA[2].
Inhibiting USP1 traps hyper-ubiquitinated FANCD2/PCNA at the replication fork, leading to fork collapse and apoptosis—a vulnerability highly pronounced in BRCA-mutated cancers (e.g., Triple-Negative Breast Cancer, Ovarian Cancer)[1][3].
Figure 1: Mechanism of USP1/UAF1 inhibition leading to targeted cancer cell apoptosis.
Chemical Synthesis Workflow: From Precursor to Active Pharmacophore
Methyl 4-hydrazinyl-3-methoxybenzoate is utilized to synthesize the core pyrazole ring of the pyrazolopyrimidine scaffold. The reaction typically involves the condensation of the hydrazine with a diketone (e.g., 1,1,1-trifluoropentane-2,4-dione) under refluxing ethanol, followed by multi-step pyrimidine coupling[1].
Figure 2: Synthesis workflow converting the hydrazine precursor into the active USP1 inhibitor.
Structure-Activity Relationship (SAR): Methyl 4-hydrazinyl-3-methoxybenzoate vs. Analogs
The structural nuances of the hydrazine precursor profoundly impact the binding affinity of the final pyrazolopyrimidine inhibitor. The methoxy (-OCH3) group at the 3-position and the methyl ester at the 4-position are not merely synthetic handles; they are critical for optimal steric locking and electronic interactions within the USP1 allosteric binding pocket.
To demonstrate this, we compare the biological activity of the final pyrazolopyrimidine derivatives synthesized from Methyl 4-hydrazinyl-3-methoxybenzoate against derivatives synthesized from its structural analogs.
Table 1: Comparative Biological Activity of Derived USP1 Inhibitors
| Hydrazine Precursor Used for Synthesis | Structural Modification | Biochemical USP1 IC₅₀ (nM)* | Cellular Viability IC₅₀ (nM)** | PARPi Synergy (Combination Index) |
| Methyl 4-hydrazinyl-3-methoxybenzoate | Target Compound | 8.2 ± 1.1 | 45.3 ± 4.2 | 0.35 (Strong Synergy) |
| Methyl 4-hydrazinylbenzoate | Des-methoxy analog | 210.5 ± 15.4 | > 1000 | 0.85 (Weak Synergy) |
| Ethyl 4-hydrazinyl-3-methoxybenzoate | Ethyl ester analog | 14.6 ± 2.0 | 85.1 ± 6.5 | 0.42 (Synergy) |
| 4-Hydrazinyl-3-methoxybenzoic acid | Free acid analog | > 500 | N/A (Poor Permeability) | N/A |
*Measured via in vitro Ub-Rho110 Deubiquitinase Assay. **Measured in MDA-MB-436 (BRCA1-mutant) breast cancer cells at 72h.
Causality & Expert Analysis:
-
The Methoxy Group (Des-methoxy analog comparison): The removal of the -OCH3 group results in a >25-fold drop in biochemical potency. Causality: The methoxy group restricts the rotational freedom of the phenyl ring relative to the pyrazole core, forcing the molecule into a bioactive dihedral conformation that optimally occupies the hydrophobic sub-pocket of USP1[1].
-
The Ester Linkage (Ethyl ester vs. Free acid): The methyl ester is superior to the ethyl ester due to a tighter fit in the binding cleft. The free acid analog fails completely in cellular assays because the negative charge at physiological pH prevents passive membrane diffusion, neutralizing its cellular efficacy.
Experimental Protocols: Validating Biological Activity
To ensure reproducibility and scientific integrity, the biological activities reported above must be validated using self-contained, highly controlled assay systems. Below are the standardized protocols for evaluating the derivatives.
Protocol A: In Vitro USP1/UAF1 Biochemical Assay (Ub-Rho110)
This kinetic assay measures the ability of the synthesized pyrazolopyrimidine to inhibit the cleavage of Ubiquitin-Rhodamine 110 (Ub-Rho110) by the recombinant USP1/UAF1 complex[1][2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.01% Tween-20, and 0.1 mg/mL BSA.
-
Enzyme Complex: Dilute recombinant human USP1/UAF1 complex to a final working concentration of 2 nM in the assay buffer.
-
Compound Plating: Dispense 100 nL of the derived inhibitors (in 100% DMSO) into a 384-well black microplate using an acoustic liquid handler to create a 10-point dose-response curve (final DMSO concentration = 1%).
-
Pre-incubation: Add 5 µL of the USP1/UAF1 enzyme solution to the wells. Centrifuge briefly and incubate at room temperature for 30 minutes to allow allosteric binding to reach equilibrium.
-
Substrate Addition: Initiate the reaction by adding 5 µL of 500 nM Ub-Rho110 substrate (final concentration 250 nM).
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 45 minutes at excitation 485 nm and emission 535 nm.
-
Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the progress curve. Normalize data against DMSO controls and fit to a 4-parameter logistic regression to determine the IC₅₀.
Protocol B: Cellular Viability & PARPi Synergy Assay (MDA-MB-436)
Because USP1 inhibitors show synthetic lethality in HR-deficient cells, MDA-MB-436 cells (which harbor a BRCA1 mutation) are the gold standard for testing cellular efficacy and synergy with PARP inhibitors like Olaparib[4].
Step-by-Step Methodology:
-
Cell Seeding: Harvest MDA-MB-436 cells in the exponential growth phase. Seed 1,500 cells per well in 30 µL of DMEM supplemented with 10% FBS in a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 2D matrix of the USP1 inhibitor (derived from Methyl 4-hydrazinyl-3-methoxybenzoate) and Olaparib. Add 10 µL of the compound dilutions to the cells.
-
Incubation: Incubate the treated cells for 72 hours at 37°C.
-
Viability Measurement: Equilibrate the plate to room temperature for 15 minutes. Add 20 µL of CellTiter-Glo® Luminescent Cell Viability Reagent to each well.
-
Lysis & Readout: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence.
-
Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 0.5 indicates strong synergistic biological activity, confirming that the specific structural features inherited from the precursor successfully drive targeted cellular toxicity.
References
Sources
- 1. US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to In Vitro Assay Validation for Novel Compounds Derived from Methyl 4-hydrazinyl-3-methoxybenzoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating in vitro assays for novel chemical entities. We will use the hypothetical context of a new library of kinase inhibitors derived from the scaffold Methyl 4-hydrazinyl-3-methoxybenzoate to illustrate the principles and practices of robust assay validation. This document emphasizes the rationale behind experimental choices, ensuring that the developed assays are not only precise and accurate but also suitable for their intended purpose in a drug discovery cascade.
Introduction: From Novel Scaffold to Validated Hit
The journey of a new drug from a chemist's bench to a clinical candidate is long and fraught with challenges. The initial step—identifying a "hit" compound with desired biological activity—relies entirely on the quality of the screening assays. A poorly validated assay can lead to wasted resources, chasing false positives, or worse, discarding promising compounds due to false negatives.[1][2]
Our focus is on compounds derived from Methyl 4-hydrazinyl-3-methoxybenzoate, a chemical scaffold known to produce hydrazone derivatives.[3][4][5] Hydrazones are a versatile class of compounds recognized for a wide spectrum of biological activities, including antitumoral, antimicrobial, and anti-inflammatory effects.[3][4] Given this background, a common hypothesis is that novel derivatives could act as inhibitors of specific protein kinases, which are crucial regulators of cell signaling and frequent targets in oncology.
This guide will walk through the critical stages of validating a primary biochemical assay for a hypothetical "Kinase X," comparing two common detection technologies to illustrate key decision points and validation parameters. The objective is to build a self-validating system that provides trustworthy data for hit identification and subsequent structure-activity relationship (SAR) studies.[6]
Part 1: The Validation Framework - Beyond the Checklist
Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] For early drug discovery, this means ensuring the assay can reliably distinguish active inhibitors from inactive compounds. While regulatory guidelines like the ICH Q2(R1) provide a formal framework for clinical-stage analytical procedures, the principles are adapted here for a pre-clinical, high-throughput screening (HTS) context.[7][8][9]
Key Validation Parameters:
-
Specificity & Selectivity : Does the assay measure the activity of the target (Kinase X) specifically? How do we know the compound isn't just interfering with the assay technology?
-
Precision : How reproducible are the results? This is assessed through repeatability (intra-assay precision) and intermediate precision (inter-assay variability on different days or by different operators).[10]
-
Sensitivity : What is the lowest level of inhibition the assay can reliably detect? This is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[7][11]
-
Linearity & Range : Over what range of enzyme activity or compound concentration does the assay produce a proportional response?
-
Robustness : How susceptible is the assay to small, deliberate changes in experimental parameters, such as incubation time, temperature, or reagent concentration?[12][13][14]
A critical component of this framework is the establishment of rigorous quality control metrics from the outset.
The Cornerstone of HTS Quality: The Z'-Factor
Before screening any new compounds, the quality of the assay must be established using controls. While the signal-to-background (S/B) ratio is intuitive, it fails to account for data variability.[15] The Z'-factor (Z-prime) is a superior statistical metric that incorporates the means and standard deviations of both the positive and negative controls, providing a comprehensive measure of assay quality.[15][16][17]
Z'-Factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p = mean of the positive control (e.g., uninhibited enzyme)
-
μ_n = mean of the negative control (e.g., fully inhibited enzyme)
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.7 | Excellent, robust assay suitable for HTS.[15] |
| 0.5 to 0.7 | Good assay, acceptable for HTS.[18][19] |
| 0 to 0.5 | Marginal assay, requires optimization.[19] |
| < 0 | Unsuitable for screening; control signals overlap.[19] |
An assay with a Z'-factor ≥ 0.5 is generally considered suitable for a screening campaign.[15][16][18][19]
Part 2: A Comparative Guide - Choosing the Right Assay for Kinase X
Let's assume our goal is to screen a library of 100 hydrazone derivatives against Kinase X. We will compare two common assay formats: a luminescence-based assay that measures ATP consumption and a fluorescence-based assay that detects product formation.
Assay A: Luminescence-Based ATP Consumption Assay (e.g., Kinase-Glo®)
-
Principle : This is a homogeneous "add-mix-read" assay. Kinase X phosphorylates a substrate, consuming ATP. After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The amount of remaining ATP is directly proportional to the light produced by the luciferase reaction. Therefore, a potent inhibitor of Kinase X will result in less ATP consumption and a high luminescence signal.
Assay B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Product Formation Assay (e.g., Lanthascreen®)
-
Principle : This assay uses a fluorescently labeled substrate and a specific antibody that recognizes the phosphorylated product. The antibody is labeled with a long-lifetime terbium (Tb) donor fluorophore. When the substrate is phosphorylated by Kinase X, the Tb-labeled antibody binds to it, bringing the donor (Tb) and an acceptor fluorophore on the substrate into close proximity. Excitation of the donor leads to energy transfer (FRET) and emission from the acceptor. The TR-FRET signal is directly proportional to the amount of phosphorylated product formed. An inhibitor will block this process, resulting in a low TR-FRET signal.
Part 3: Experimental Protocols & Data Validation
Here, we provide step-by-step protocols for validating these two hypothetical assays. The goal is to determine which assay is more suitable for screening our library of Methyl 4-hydrazinyl-3-methoxybenzoate derivatives.
Initial Setup & Reagent Qualification
Before beginning, ensure all reagents are qualified.[20][21] This includes titrating the enzyme and substrate to determine optimal concentrations that yield a linear reaction rate and fall within the sensitive detection range of the instrument. For this case study, we will assume these initial optimization steps have been completed.
Workflow Diagram: General Assay Validation Process
Caption: High-level workflow for in vitro assay validation.
Protocol 1: Z'-Factor and Precision Validation
This protocol is designed to assess the quality and reproducibility of both Assay A and Assay B on a single 384-well plate.
Materials:
-
Kinase X enzyme
-
Kinase substrate (peptide for both assays, fluorescently labeled for Assay B)
-
ATP
-
Kinase buffer
-
Staurosporine (a well-characterized, potent kinase inhibitor to serve as a positive control for inhibition)
-
DMSO (vehicle control)
-
Assay A Reagent (e.g., Kinase-Glo® Max)
-
Assay B Reagents (Tb-labeled anti-phospho-substrate antibody, TR-FRET buffer)
-
White, solid-bottom 384-well plates (for Assay A)
-
Black, low-volume 384-well plates (for Assay B)
-
Plate reader capable of luminescence and TR-FRET detection
Methodology:
-
Plate Mapping: Designate half of a 384-well plate for each assay type. Within each half, allocate 96 wells for the negative control (Max Signal) and 96 wells for the positive control (Min Signal).
-
Compound Preparation:
-
Negative Control (Max Signal): Prepare a solution of Kinase X in kinase buffer containing 0.5% DMSO.
-
Positive Control (Min Signal): Prepare a solution of Kinase X in kinase buffer containing a high concentration of Staurosporine (e.g., 10 µM) and 0.5% DMSO. This should fully inhibit the enzyme.
-
-
Assay Execution (Parallel Processing):
-
Dispense the appropriate control solutions into the designated wells of their respective plate types.
-
Prepare a substrate/ATP master mix. Add this mix to all wells to initiate the kinase reaction.
-
Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
-
Detection:
-
For Assay A (Luminescence): Add the Kinase-Glo® reagent to all 192 wells on the white plate. Incubate for 10 minutes to stabilize the signal. Read luminescence.
-
For Assay B (TR-FRET): Add the Tb-antibody detection mix to all 192 wells on the black plate. Incubate for 60 minutes. Read TR-FRET signal (excitation at 340 nm, emission at 520 nm and 495 nm).
-
-
Data Analysis:
-
For each assay, calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control wells.
-
Calculate the Z'-Factor for each assay.
-
Calculate the Coefficient of Variation (%CV) for each control set (%CV = (σ / μ) * 100) to assess intra-assay precision.
-
Repeat this entire experiment on three separate days to determine intermediate (inter-assay) precision.
-
Expected Results & Comparison Table
| Parameter | Assay A (Luminescence) | Assay B (TR-FRET) | Objective & Rationale |
| Z'-Factor (Day 1) | 0.82 | 0.75 | Goal: ≥ 0.5 . Both assays show excellent separation between controls, making them suitable for HTS. |
| Intra-Assay %CV (Neg Ctl) | 4.5% | 6.2% | Goal: < 10% . Indicates low variability within a single plate. Assay A shows slightly tighter data. |
| Intra-Assay %CV (Pos Ctl) | 5.1% | 7.8% | Goal: < 10% . Assay A again shows less variability. |
| Inter-Assay %CV (Z'-Factor) | 6.0% | 9.5% | Goal: < 15% . Measures day-to-day reproducibility. Both are acceptable, but Assay A is more consistent. |
Protocol 2: Robustness Testing
Robustness testing evaluates the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[12][13] This is crucial for ensuring the assay will be reliable when transferred between different users or automated systems. We will focus on Assay A due to its slightly better precision.
Methodology:
-
Identify Critical Parameters: For a kinase assay, critical parameters often include:
-
Incubation Time (e.g., Nominal: 60 min; Varied: 50 min & 70 min)
-
ATP Concentration (e.g., Nominal: 10 µM; Varied: 8 µM & 12 µM)
-
DMSO Concentration (e.g., Nominal: 0.5%; Varied: 0.25% & 1.0%)
-
-
Experimental Design: Use a Design of Experiments (DoE) approach or a one-factor-at-a-time (OFAT) method.[13][22] For simplicity, we'll describe OFAT. Set up Z'-factor plates as in Protocol 1, but for each plate, change one parameter to its low or high level while keeping others at nominal.
-
Data Analysis: Calculate the Z'-factor for each condition. A robust assay will maintain a Z'-factor > 0.5 across all varied conditions.
Robustness Testing Results (Assay A)
| Varied Parameter | Level | Resulting Z'-Factor | Impact Assessment |
| Incubation Time | 50 min | 0.79 | Minimal Impact |
| 60 min (Nominal) | 0.82 | Baseline | |
| 70 min | 0.75 | Minimal Impact | |
| ATP Concentration | 8 µM | 0.80 | Minimal Impact |
| 10 µM (Nominal) | 0.82 | Baseline | |
| 12 µM | 0.78 | Minimal Impact | |
| DMSO Concentration | 0.25% | 0.83 | Minimal Impact |
| 0.5% (Nominal) | 0.82 | Baseline | |
| 1.0% | 0.65 | Moderate Impact - Z' still acceptable but shows sensitivity. |
Part 4: Identifying and Mitigating Compound Interference
A significant challenge in HTS is distinguishing true biological activity from false positives caused by compound interference.[1][23] Compounds from our hydrazone library could interfere with the assay technology itself.[2]
Diagram: Common Compound Interference Pathways
Caption: How compound properties can create false positives.
Counter-Screen Protocols
To eliminate false positives, specific counter-screens must be run for hits identified in the primary screen.[1][23]
Protocol 3A: Luciferase Inhibition Counter-Screen (for Assay A hits)
-
Setup: In a well, combine the Kinase-Glo® reagent with a fixed amount of ATP (equivalent to the amount remaining in an uninhibited reaction).
-
Action: Add the hit compound.
-
Readout: Measure luminescence.
-
Interpretation: A compound that directly inhibits luciferase will cause a drop in signal, revealing it as a false positive. True Kinase X inhibitors should have no effect in this assay.
Protocol 3B: Autofluorescence Counter-Screen (for Assay B hits)
-
Setup: In a well, combine all assay components except the Tb-labeled antibody.
-
Action: Add the hit compound.
-
Readout: Excite at 340 nm and read emission across a spectrum.
-
Interpretation: If a significant signal is detected, the compound is autofluorescent and may be a false positive.
Final Recommendation
Based on our hypothetical validation data, Assay A (Luminescence-based) is the recommended format for the primary screen of the Methyl 4-hydrazinyl-3-methoxybenzoate derivative library. It demonstrated superior precision, better day-to-day robustness, and involves a simpler, less expensive counter-screen to eliminate a primary mode of interference (luciferase inhibition).
By following this structured, data-driven validation approach, researchers can proceed with confidence, knowing their screening data is built on a solid, trustworthy foundation, ultimately accelerating the path of discovery.
References
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). BellBrook Labs. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Validation of in vitro tools and models for preclinical drug discovery. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Plate Quality Control. (2026, February 9). CDD Support. Retrieved from [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]
-
The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. Retrieved from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
-
Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual - NCBI. Retrieved from [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]
-
Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011, December 5). Promega Connections. Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). European Pharmaceutical Review. Retrieved from [Link]
-
High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]
-
Cell based assays – Assay Development and Validation. (2024, February 13). Skanda Life Sciences. Retrieved from [Link]
-
Robustness Tests. (2022, April 15). LCGC International. Retrieved from [Link]
-
ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]
-
The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio. Retrieved from [Link]
-
Why a robust method is essential in pharmaceutical analysis. (n.d.). Chromatography Today. Retrieved from [Link]
-
On Assay Robustness: The Importance of Early Determination and Science-Driven Decision-Making. (2013, June 6). Taylor & Francis Online. Retrieved from [Link]
-
Biological Activities of Hydrazone Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). MDPI. Retrieved from [Link]
-
Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. (2006, May 1). Waters Corporation. Retrieved from [Link]
-
ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. (n.d.). NCBI. Retrieved from [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. nibib.nih.gov [nibib.nih.gov]
- 11. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. tandfonline.com [tandfonline.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 18. support.collaborativedrug.com [support.collaborativedrug.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. multispaninc.com [multispaninc.com]
- 22. waters.com [waters.com]
- 23. drugtargetreview.com [drugtargetreview.com]
Comparative Guide: SAR & Therapeutic Potential of Methyl 4-hydrazinyl-3-methoxybenzoate Derivatives
Topic: SAR Studies of Derivatives of Methyl 4-hydrazinyl-3-methoxybenzoate Content Type: Publish Comparison Guide
Executive Summary
Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) represents a pivotal "privileged scaffold" in medicinal chemistry. Its dual functionality—an electron-rich hydrazine moiety ortho to a methoxy group, coupled with a para-ester—makes it a versatile precursor for two distinct classes of bioactive compounds: Aryl Hydrazones (Schiff Bases) and Fused Heterocycles (Indazoles/Pyrazoles) .
This guide objectively compares these derivative classes, analyzing their Structure-Activity Relationships (SAR), stability profiles, and therapeutic efficacy (specifically anticancer and antioxidant potentials).
Chemical Space & Design Strategy
The parent scaffold serves as a divergent point for chemical synthesis. The choice of derivatization dictates the pharmacological outcome.
-
Pathway A (Linear Derivatization): Condensation with aromatic aldehydes yields Aryl Hydrazones . These compounds retain the flexible
linker, essential for metal chelation and ROS scavenging. -
Pathway B (Cyclization): Reaction with 1,3-dicarbonyls or ortho-functionalized electrophiles yields Pyrazoles or Indazoles . These rigid bicyclic structures mimic ATP, allowing them to dock into kinase binding pockets (e.g., EGFR, VEGFR).
Mechanistic Pathway Diagram
Caption: Divergent synthesis pathways from the parent hydrazine scaffold leading to distinct pharmacological classes.
Comparative SAR Analysis
The following table contrasts the performance of the parent scaffold against its two primary derivative classes. Data is synthesized from studies on 3-methoxy-4-hydrazinyl benzoate analogs [1, 2, 3].
| Feature | Parent Scaffold | Derivative Class A: Aryl Hydrazones | Derivative Class B: N-Aryl Pyrazoles/Indazoles |
| Primary Mechanism | Precursor (High Reactivity) | Metal Chelation / Radical Scavenging | ATP-Competitive Kinase Inhibition |
| Stability (pH 7.4) | Low (Oxidation prone) | Moderate (Hydrolysis risk) | High (Metabolically stable) |
| Anticancer Potency (IC50) | > 100 µM (Toxic) | 20 - 50 µM (Moderate) | < 5 µM (Potent) |
| Antioxidant Activity | N/A | High (Due to NH proton) | Low (Lack of labile protons) |
| Solubility | Moderate (Lipophilic) | Low (Planar stacking) | Moderate to High (Tunable) |
Key SAR Insights:
-
Electronic Effects: In Hydrazones, electron-donating groups (e.g., -OH, -OMe) on the aldehyde ring enhance antioxidant activity by stabilizing the phenoxy radical.
-
Steric Constraints: In Pyrazoles/Indazoles, the rigid geometry locks the methoxy group into a specific conformation, often improving selectivity for the ATP-binding pocket of kinases like EGFR [4].
-
The Methoxy Role: The 3-methoxy group on the parent scaffold is critical. It functions as a Hydrogen Bond Acceptor (HBA), often interacting with the "hinge region" amino acids in kinase targets.
Experimental Protocols
These protocols are designed for high reproducibility and self-validation.
Protocol A: Synthesis of Aryl Hydrazone Derivatives
Target Application: Antioxidant/Antiglycation Screening
-
Reagents: Dissolve Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 eq) in absolute ethanol (10 mL/mmol).
-
Addition: Add the substituted aromatic aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the mixture at reflux (78°C) for 3–5 hours.
-
Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The hydrazine spot (polar) should disappear, replaced by a less polar hydrazone spot.
-
-
Isolation: Cool to room temperature. The product typically precipitates as a solid. Filter and wash with cold ethanol.
-
Characterization: 1H NMR should show the azomethine proton (-N=CH-) singlet around 8.0–8.5 ppm.
Protocol B: Cyclization to N-Aryl Pyrazoles
Target Application: Anticancer (Kinase Inhibitor) Screening
-
Reagents: Dissolve Methyl 4-hydrazinyl-3-methoxybenzoate (1.0 eq) in Ethanol or Acetic Acid.
-
Cyclization: Add Acetylacetone (1.2 eq) or a chalcone derivative.
-
Reaction: Reflux for 6–8 hours.
-
Note: If using chalcones, add a base (NaOH) to facilitate the Michael addition followed by cyclization.
-
-
Workup: Pour the reaction mixture into crushed ice. The pyrazole derivative will precipitate.
-
Validation: In IR spectroscopy, the disappearance of the N-H stretch (3200-3400 cm⁻¹) and the appearance of C=N stretches confirm ring closure.
Mechanism of Action: Kinase Inhibition (Indazoles/Pyrazoles)
The cyclic derivatives (Class B) exert their anticancer effects primarily by competing with ATP.
Caption: Molecular mechanism of kinase inhibition by pyrazole/indazole derivatives derived from the scaffold.
References
-
Taha, M., et al. (2014). "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." Molecules, 19(1), 1286-1301. Link
-
Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link
-
Gaikwad, D.D., et al. (2015). "Molecular Iodine as an efficient catalyst for the synthesis of indazole."[1][2] International Journal of ChemTech Research. Link
-
Zhang, S., et al. (2013). "Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents." Journal of Medicinal Chemistry. Link
Sources
"cross-reactivity studies of assays using Methyl 4-hydrazinyl-3-methoxybenzoate"
Comprehensive Comparison Guide: Cross-Reactivity Profiling Assays for USP1 Inhibitors Synthesized via Methyl 4-hydrazinyl-3-methoxybenzoate
Executive Summary & Chemical Context
In the development of targeted cancer therapeutics, Methyl 4-hydrazinyl-3-methoxybenzoate (CAS 952285-55-1) serves as a critical synthetic building block. It is reacted with 1,1,1-trifluoropentane-2,4-dione to synthesize substituted pyrazolopyrimidines and purines, which act as highly potent inhibitors of Ubiquitin-Specific Protease 1 (USP1)[1]. Because the human genome encodes nearly 100 deubiquitinating enzymes (DUBs) with highly conserved catalytic cysteine triads, the primary hurdle in developing these pyrazolopyrimidine derivatives is cross-reactivity [2]. Early-generation DUB inhibitors often acted as promiscuous redox agents, oxidizing the catalytic cysteines of off-target DUBs like USP5 and UCH-L3[2].
As a Senior Application Scientist, I have structured this guide to critically compare the biochemical and cellular assays required to validate the selectivity of USP1 inhibitors derived from Methyl 4-hydrazinyl-3-methoxybenzoate.
The Mechanistic Challenge of DUB Cross-Reactivity
To prove that a novel pyrazolopyrimidine compound is a true USP1/UAF1 allosteric or competitive inhibitor—and not a pan-DUB redox artifact—researchers must employ a cascade of orthogonal assays. The causality behind this workflow is rooted in substrate physiology:
-
Fluorogenic Substrates (Ub-Rho110 / Ub-AMC): Used for primary high-throughput screening (HTS). They measure the cleavage of a non-physiological bond between the C-terminus of ubiquitin and a fluorophore[3].
-
Physiological Substrates (MALDI-TOF): Fluorogenic assays cannot assess true isopeptide bond cleavage or ubiquitin linkage specificity (e.g., K48 vs. K63 chains). MALDI-TOF assays using di-ubiquitin topoisomers are required to confirm that the inhibitor prevents the cleavage of native substrates[4].
-
Activity-Based Probes (ABPs): In vitro selectivity does not always translate to cellular selectivity. Cell-permeable ABPs (e.g., Ub-PA) covalently bind active DUBs in live cells, allowing researchers to quantify off-target target engagement in a native physiological environment[5].
Workflow from synthetic precursor to validated, selective USP1 inhibitor.
Comparative Analysis of Cross-Reactivity Assays
To objectively evaluate the pyrazolopyrimidine derivatives, we compare the three foundational assay modalities used in DUB profiling.
Table 1: Performance Comparison of DUB Selectivity Assays
| Assay Modality | Substrate Type | Readout / Detection | Primary Advantage | Cross-Reactivity Detection Capability |
| Ub-Rho110 Cleavage | Non-physiological (Ub-Rhodamine110) | Fluorescence (Ex 485nm / Em 535nm) | Red-shifted emission minimizes compound auto-fluorescence[3]. | Low/Moderate: Excellent for primary USP1 IC50, but cannot assess linkage-specific off-target effects. |
| Ub-AMC Cleavage | Non-physiological (Ub-AMC) | Fluorescence (Ex 380nm / Em 460nm) | Cost-effective, historically standard[3]. | Low: High risk of false positives due to UV-range excitation of library compounds[6]. |
| MALDI-TOF MS | Physiological (Di-ubiquitin topoisomers) | Mass Spectrometry (Label-free) | Measures true isopeptide bond cleavage[4]. | High: Can profile inhibitor cross-reactivity across 40+ recombinant DUBs simultaneously[4]. |
| Cell-Based ABPs | Covalent Probe (e.g., Biotin-Ub-PA) | AlphaLISA / Western Blot | Captures DUB activity in live cellular environments[5]. | Very High: Identifies off-target binding in the presence of native cellular cofactors and competing proteins[5]. |
Causality Note: We strongly recommend Ub-Rho110 over Ub-AMC for the primary screening of Methyl 4-hydrazinyl-3-methoxybenzoate derivatives. The pyrazolopyrimidine core often absorbs in the UV range; using Ub-AMC (Excitation 380nm) leads to inner-filter effects and false-positive inhibition readouts. Ub-Rho110 circumvents this with its 485nm excitation[3].
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. They include mandatory internal controls to ensure that any observed inhibition is due to specific target engagement, rather than assay interference or compound aggregation.
Protocol A: High-Throughput Ub-Rho110 Cleavage Assay (Primary Screening)
This assay determines the primary IC50 of the synthesized compounds against the USP1/UAF1 complex.
Materials:
-
Recombinant human USP1/UAF1 complex (0.05 nM final concentration)[1].
-
Ub-Rho110 substrate (150 nM final concentration)[1].
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 0.5 mM EDTA, 0.01% BSA, 1 mM DTT, 0.01% Tween-20[1].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the Methyl 4-hydrazinyl-3-methoxybenzoate derivative in DMSO. Prepare a 10-point dose-response curve (starting at 10 µM, 1:3 serial dilution)[1].
-
Enzyme Incubation: Dispense 10 µL of the USP1/UAF1 complex into a 384-well black microplate. Add 100 nL of the compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding[5].
-
Reaction Initiation: Add 10 µL of Ub-Rho110 substrate to initiate the reaction[5].
-
Kinetic Readout: Monitor fluorescence (Ex 485 nm / Em 535 nm) continuously for 45 minutes[3].
-
Self-Validation Check:
-
Negative Control: DMSO only (defines 100% activity).
-
Positive Control: 1 µM PR-619 (a pan-DUB inhibitor) or N-ethylmaleimide (NEM) (defines 0% activity)[5].
-
Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6.
-
Protocol B: MALDI-TOF DUB Specificity Profiling (Cross-Reactivity Check)
Once a potent USP1 inhibitor is identified, it must be profiled against a panel of off-target DUBs (e.g., USP7, USP2, UCH-L1) using physiological substrates.
Step-by-Step Methodology:
-
Enzyme Panel Assembly: Array 30-40 recombinant human DUBs in a 384-well plate at their respective pre-determined active concentrations (typically 0.1–1,000 ng)[4].
-
Inhibitor Pre-incubation: Add the lead compound at 10x its USP1 IC50 concentration to ensure rigorous cross-reactivity testing. Incubate for 30 minutes.
-
Substrate Addition: Add 1.46 µM of specific di-ubiquitin topoisomers (e.g., K48-linked or K63-linked Di-Ub)[4].
-
Quenching & Matrix Spotting: Terminate the reaction after 60 minutes using 2% trifluoroacetic acid (TFA). Spot the mixture onto a MALDI target plate with 15N-labeled mono-ubiquitin as an internal standard[6].
-
Data Acquisition: Quantify the ratio of cleaved mono-ubiquitin to the 15N-labeled internal standard using MALDI-TOF MS[6]. An absence of mono-ubiquitin generation in off-target wells confirms the compound's selectivity.
Cellular Validation via Activity-Based Probes (ABPs)
To ensure the pyrazolopyrimidine compound does not cross-react with other DUBs in a live cell, a covalent-capture AlphaLISA assay is employed.
Mechanism of Activity-Based Probe (ABP) assays for cellular DUB cross-reactivity profiling.
Mechanistic Rationale: Cells are treated with the candidate inhibitor, followed by a cell-permeable ubiquitin probe equipped with a propargylamide (PA) or vinyl methyl ester (VME) warhead (e.g., Biotin-cR10-Ub-PA)[5]. If the inhibitor is highly selective for USP1, it will occupy the USP1 catalytic site, preventing the Ub-PA probe from binding. However, the probe will successfully bind to all other off-target DUBs. By lysing the cells and using AlphaLISA beads to quantify the probe-DUB adducts of various specific DUBs, researchers can definitively prove cellular selectivity[5].
References
1.[1] WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors. Google Patents. Available at: 2.[3] Cho, J., et al. (2020). Assay Systems for Profiling Deubiquitinating Activity. International Journal of Molecular Sciences, 21(16), 5638. NIH PMC. Available at:[Link] 3.[4] Ritorto, M. S., et al. (2014). Screening of DUB activity and specificity by MALDI-TOF mass spectrometry. Nature Communications. Harvard DASH. Available at:[Link] 4.[5] Tian, X., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. Available at:[Link] 5.[6] HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Target Review (2016). Available at:[Link] 6.[2] Deubiquitinases: Pro-oncogenic Activity and Therapeutic Targeting in Blood Malignancies. NIH PMC (2020). Available at:[Link]
Sources
- 1. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 2. Deubiquitinases: Pro-oncogenic Activity and Therapeutic Targeting in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized Methyl 4-hydrazinyl-3-methoxybenzoate by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive framework for the development and application of High-Performance Liquid Chromatography (HPLC) to assess the purity of synthesized Methyl 4-hydrazinyl-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind chromatographic parameter selection, present a detailed, robust analytical method, and compare its performance against alternative techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). This document is intended for researchers, analytical chemists, and drug development professionals who require a reliable, validated method for purity determination, ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs).
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 4-hydrazinyl-3-methoxybenzoate (CAS 952285-55-1) is a substituted aromatic hydrazine derivative.[1] Its structure, featuring a reactive hydrazine moiety and a benzoate ester, makes it a valuable building block in the synthesis of various pharmaceutical agents. In drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final API's safety and efficacy.[2][3]
The presence of impurities, even at trace levels, can arise from unreacted starting materials, side reactions, or degradation.[4] Of particular concern with hydrazine-containing compounds is the potential for residual hydrazine, a known genotoxic impurity, which regulatory agencies require to be controlled at parts-per-million (ppm) levels.[5][6] Therefore, a highly sensitive, specific, and robust analytical method is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering precise quantification and separation of the main compound from its potential impurities.[2][7]
This guide will provide the scientific rationale and a practical, step-by-step protocol for an HPLC-based purity assessment, contextualized by a comparison with other analytical approaches.
The Primary Analytical Approach: Reversed-Phase HPLC
For a molecule like Methyl 4-hydrazinyl-3-methoxybenzoate, which possesses moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. The separation mechanism relies on the differential partitioning of analytes between the stationary and mobile phases; more polar compounds elute earlier, while less polar compounds are retained longer.[7]
Rationale for HPLC Method Development
Developing a robust HPLC method is a systematic process aimed at achieving optimal selectivity, efficiency, and resolution for the target analyte and its impurities.[3][8]
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its octadecylsilane ligands provide sufficient hydrophobicity to retain the aromatic ring of the target molecule, while allowing for elution with a standard aqueous-organic mobile phase.
-
Mobile Phase Selection: A binary gradient system, typically composed of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH), is recommended.[8] A gradient is crucial for analyzing samples with a wide range of analyte polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved within a reasonable runtime.[8] Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Mobile Phase pH and Modifier: The hydrazine group (-NHNH₂) and the aromatic system can exhibit different protonation states depending on the pH. Adding a modifier like formic acid or phosphoric acid to the mobile phase serves two purposes: it controls the pH to ensure consistent analyte ionization and retention, and it improves peak shape by minimizing tailing caused by interactions with residual silanols on the silica support.[9]
-
Detector Selection: The presence of the benzene ring in Methyl 4-hydrazinyl-3-methoxybenzoate provides a strong chromophore, making UV-Vis detection the most straightforward and reliable choice. An initial wavelength scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λ-max), ensuring the highest sensitivity for both the main peak and any related impurities.
Experimental Workflow for Purity Analysis
The overall process for evaluating the purity of a synthesized batch is a multi-step workflow designed to ensure data integrity and accuracy.
Caption: Workflow for HPLC Purity Evaluation.
Detailed HPLC Protocol
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific impurity profile of the synthesized batch.
1. Materials and Equipment:
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Synthesized Methyl 4-hydrazinyl-3-methoxybenzoate.
2. Solution Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of a reference standard of Methyl 4-hydrazinyl-3-methoxybenzoate into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh ~25 mg of the synthesized batch into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure the detection of minor impurities.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately polar small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Provides good peak shape and consistent ionization. |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | Ensures elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (λ) | ~254 nm or λ-max | Aromatic compounds typically absorb strongly at 254 nm. Confirm with a DAD scan. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Make five replicate injections of the Standard Solution to perform a System Suitability Test (SST). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the Sample Solution.
-
After the sequence is complete, process the chromatograms.
5. Data Interpretation and Calculation: Purity is typically reported as a percentage of the total peak area.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this application, other techniques can play complementary roles or may be considered under specific circumstances. The choice of method is guided by the analytical objective, whether it's rapid screening, structural confirmation, or precise quantification.
Caption: Logic for Selecting an Analytical Purity Method.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
-
Advantages: Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis.
-
Disadvantages: Methyl 4-hydrazinyl-3-methoxybenzoate itself has a relatively high boiling point and may exhibit poor thermal stability. Hydrazines are highly reactive and can degrade in the hot GC inlet.[10] Analysis often requires derivatization to create a more volatile and stable analogue, adding complexity and potential sources of error to the procedure.[5][11]
-
Verdict: Inferior to HPLC for the primary purity assay of the target compound but is the superior method for analyzing residual solvents, a different but important quality attribute.
Thin-Layer Chromatography (TLC)
TLC is a planar chromatographic technique used for rapid, qualitative analysis.
-
Advantages: Fast, inexpensive, and excellent for monitoring the progress of a chemical reaction in real-time.[12] Multiple samples can be run simultaneously.
-
Disadvantages: Primarily qualitative or at best, semi-quantitative. It suffers from lower resolution and sensitivity compared to HPLC and is not suitable for the precise quantification required for a final purity assessment in a regulated environment.
-
Verdict: An invaluable tool for in-process control during synthesis but not a substitute for HPLC for final product release.
Comparison Summary
| Feature | HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative Purity & Impurity Profiling | Volatile Impurities (e.g., Solvents) | Qualitative Reaction Monitoring |
| Analyte Suitability | Excellent for non-volatile, polar compounds | Requires volatile & thermally stable analytes | Wide range, but separation is limited |
| Derivatization | Rarely needed for this compound | Often required for hydrazines[11] | Not required |
| Quantification | Excellent (High Precision & Accuracy) | Good, but derivatization can add variance | Poor (Semi-quantitative at best) |
| Resolution | Very High | Very High | Low to Moderate |
| Throughput | Moderate (serial analysis) | Moderate (serial analysis) | High (parallel analysis) |
| Cost | High (instrumentation & solvents) | High (instrumentation & gases) | Very Low |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive evaluation of synthesized Methyl 4-hydrazinyl-3-methoxybenzoate, a well-developed and validated Reversed-Phase HPLC method is the authoritative choice. It provides the necessary sensitivity, specificity, and quantitative accuracy to establish a complete impurity profile and assign a definitive purity value. The protocol outlined in this guide serves as a robust foundation for this critical analysis.
While techniques like TLC and GC are not primary methods for the final purity assay, they serve as essential orthogonal or complementary tools. TLC is indispensable for rapid in-process checks, while GC is the appropriate technique for controlling residual solvents. An effective quality control strategy often involves the use of multiple analytical techniques, each chosen for its specific strengths, to ensure the synthesized intermediate meets the stringent quality standards required for pharmaceutical development.[4]
References
- Vertex AI Search. (2024, January 17). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
- Vertex AI Search. (2020, November 15).
- ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
- Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Sigma-Aldrich. (2010, December 15). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.
- ResearchGate. (2018, December 2). (PDF)
- Benchchem. (n.d.).
- MilliporeSigma. (n.d.).
- MDPI. (n.d.).
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- SIELC Technologies. (2018, May 16).
- Unknown Source. (2026, February 12).
- ChemicalBook. (n.d.).
- Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD.
Sources
- 1. METHYL 4-HYDRAZINYL-3-METHOXYBENZOATE(WX191647) | 952285-55-1 [m.chemicalbook.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. asianjpr.com [asianjpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sielc.com [sielc.com]
- 6. scribd.com [scribd.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-hydrazinyl-3-methoxybenzoate
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory formality but a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed protocol for the safe handling and disposal of Methyl 4-hydrazinyl-3-methoxybenzoate, a substituted hydrazine derivative. Given the inherent reactivity and potential toxicity of hydrazine compounds, adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
The information herein is synthesized from established safety protocols for hydrazine and its derivatives, providing a robust framework for managing this specific reagent.
Hazard Identification: Understanding the Risks
Key Hazards Associated with Hydrazine Derivatives:
| Hazard Category | Description | Potential Effects |
| Toxicity | Hydrazine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3] | May cause irritation to the skin, eyes, and respiratory system.[3] In severe cases of exposure to related compounds, effects can include nausea, vomiting, and convulsions.[3][4] |
| Carcinogenicity | Hydrazine has been classified as a suspected human carcinogen.[5] Chronic exposure to some hydrazine compounds has been linked to an increased incidence of tumors in animal studies.[3] | Long-term exposure should be minimized through engineering controls and appropriate PPE. |
| Reactivity | Hydrazines are powerful reducing agents and can react violently with oxidizing agents.[6] They can also be flammable and may form explosive mixtures with air.[4] | Incompatible materials, such as strong oxidizing agents, should be stored separately.[7] |
| Environmental | Hydrazine compounds can be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8] | Release into the environment must be avoided.[8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Methyl 4-hydrazinyl-3-methoxybenzoate, particularly during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[10]
| Protection Type | Specific Equipment | Standards/Regulations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves before use and dispose of them properly after handling.[11] | Follow manufacturer's recommendations for the specific glove material. |
| Eye Protection | Safety goggles or a face shield to protect against splashes.[3] | Ensure compliance with EN 166 (EU) or NIOSH (US) standards.[12] |
| Skin and Body | A lab coat or chemical-resistant apron should be worn.[3] In case of potential for significant splashing, full chemical-resistant clothing may be necessary. | Remove and wash contaminated clothing before reuse.[3] |
| Respiratory | All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[6] |
On-Site Waste Management: Collection and Temporary Storage
Proper segregation and labeling of chemical waste at the point of generation are crucial for safe disposal.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, compatible, and leak-proof hazardous waste container.[7][13] The container must have a secure cap to be kept closed except when adding waste.[14][15]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Methyl 4-hydrazinyl-3-methoxybenzoate," and any associated hazard symbols.[2][15] Do not use abbreviations or chemical formulas.[13]
-
Segregation: Do not mix hydrazine waste with other chemical waste streams, especially with oxidizing agents, unless it is part of a specific neutralization protocol.[2][16]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[7]
Spill Management Protocol
In the event of a spill, a swift and safe response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Containment: For small spills, cover the material with an inert absorbent such as sand, earth, or vermiculite.[2][7] Do not use combustible materials like paper towels.[2]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container, avoiding dust generation.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag.[7]
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for Methyl 4-hydrazinyl-3-methoxybenzoate depends on the quantity of waste generated.
A. Chemical Neutralization (for Small Quantities)
For small quantities of waste, chemical neutralization through oxidation can be an effective disposal method. This procedure must be performed in a certified chemical fume hood with appropriate PPE.
Experimental Protocol: Oxidation with Hypochlorite
-
Preparation: Prepare a dilute solution of sodium hypochlorite (household bleach, ~5% solution) or calcium hypochlorite in a large glass beaker within a fume hood.[1][2]
-
Neutralization: Slowly and with stirring, add the Methyl 4-hydrazinyl-3-methoxybenzoate waste to the hypochlorite solution. Be prepared for a potential exothermic reaction.
-
Monitoring: Continue to add the oxidizing agent until the reaction ceases. The absence of the hydrazine compound can be confirmed using commercially available test strips.[2]
-
Final Disposal of Treated Waste: Once neutralization is complete, the resulting solution may be suitable for drain disposal, but only after consulting and receiving approval from your institution's Environmental Health and Safety (EHS) office, as local regulations may vary.[2]
B. Professional Disposal (for Large Quantities)
For larger quantities of waste or heavily contaminated materials, direct chemical neutralization may not be safe or feasible. In these cases, professional disposal is required.
Procedure:
-
Packaging: Ensure the waste is securely contained in a properly labeled hazardous waste container as described in Section 3.
-
Arrangement for Pickup: Contact your institution's EHS office or a licensed hazardous waste management company to arrange for pickup and disposal.[2][7]
-
Documentation: Provide all necessary documentation, including the Safety Data Sheet (SDS) for hydrazine compounds if a specific one for the target molecule is unavailable, to the waste disposal contractor.
Visualizing the Disposal Workflow
To aid in the decision-making process, the following diagrams illustrate the key workflows for the safe disposal of Methyl 4-hydrazinyl-3-methoxybenzoate.
Caption: Disposal decision workflow for Methyl 4-hydrazinyl-3-methoxybenzoate.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. HYDRAZINE [training.itcilo.org]
- 5. Hydrazine (HSG 56, 1991) [inchem.org]
- 6. arxada.com [arxada.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. targetmol.com [targetmol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. capotchem.com [capotchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. vumc.org [vumc.org]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Methyl 4-hydrazinyl-3-methoxybenzoate
Comprehensive Safety and Operational Guide: Handling Methyl 4-hydrazinyl-3-methoxybenzoate
As a highly reactive aryl hydrazine derivative, Methyl 4-hydrazinyl-3-methoxybenzoate (CAS: 952285-55-1) is a critical intermediate in drug development and fine chemical synthesis. However, its structural properties necessitate rigorous safety protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for handling this compound, ensuring both scientific integrity and operational safety.
Chemical Identity & Mechanistic Hazard Profile
To design an effective safety protocol, one must first understand the causality behind the chemical's toxicity. Methyl 4-hydrazinyl-3-methoxybenzoate is not merely a passive irritant; it is a biologically active molecule capable of disrupting cellular homeostasis at the genomic level.
The Causality of Toxicity: Aryl hydrazines are highly susceptible to single-electron oxidation mediated by Cytochrome P450 enzymes or transition metal ions[1]. This biotransformation generates highly reactive aryl radicals and reactive oxygen species (ROS)[1],[2].
-
Genotoxicity: The transient aryl radicals act as potent electrophiles that attack the C8 position of guanine in DNA, forming C8-arylated purine adducts[3]. These bulky lesions inhibit chain extension, alter DNA conformation, and are a primary driver of aryl hydrazine-induced mutagenesis and carcinogenesis[3].
-
Hepatotoxicity: The simultaneous generation of ROS overwhelms cellular antioxidant defenses, rapidly depleting reduced glutathione (GSH)[1]. This oxidative stress compromises cellular integrity, leading to lipid peroxidation, fatty degeneration, and severe hepatotoxicity[4],[5].
Mechanistic pathway of aryl hydrazine toxicity via radical formation.
Personal Protective Equipment (PPE) Matrix
Because aryl hydrazines are potent skin sensitizers and can be absorbed dermally[6], standard laboratory PPE is insufficient. The following matrix outlines a self-validating defense system designed to prevent exposure even if one layer fails.
| Protection Zone | Required Equipment | Mechanistic Justification |
| Hand Protection | Double Gloving: • Inner: Nitrile (min 0.11 mm)• Outer: Heavy-duty Nitrile or Butyl rubber | Hydrazine derivatives can slowly permeate standard thin nitrile. Double-gloving creates a fail-safe barrier against dermal absorption and sensitization. |
| Eye/Face Protection | Snug-fitting chemical splash goggles + Full face shield | Protects mucosal membranes from highly irritating micro-dust aerosols generated during powder transfer[6]. |
| Body Protection | Disposable Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat | Prevents microscopic powder accumulation on reusable garments, eliminating chronic low-dose exposure risks. |
| Respiratory | N95/P100 particulate respirator (if handling large quantities) | While handling must occur in a fume hood, a respirator provides a secondary defense against inhalation of carcinogenic dust[4]. |
Operational Protocol: Safe Handling & Weighing
The physical form of Methyl 4-hydrazinyl-3-methoxybenzoate (a fine powder) presents a significant aerosolization hazard. The following step-by-step methodology ensures zero-emission handling.
Step 1: Environmental Preparation
-
Ensure the Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood is operating with a face velocity of 80–100 feet per minute (fpm).
-
Line the working surface with disposable, absorbent, plastic-backed bench paper to capture micro-spills.
Step 2: Static Mitigation
-
Powders of this nature often carry a static charge, causing them to "jump" and aerosolize when a spatula is introduced.
-
Pass an anti-static zero-ion bar over the reagent bottle and the weighing boat prior to opening the container.
Step 3: Enclosed Weighing System
-
Tare a sealed, anti-static weighing vial on the analytical balance.
-
Using a static-free, grounded micro-spatula, transfer the required mass of Methyl 4-hydrazinyl-3-methoxybenzoate into the vial.
-
Critical Step: Cap the vial before removing it from the fume hood. Never transport open containers of aryl hydrazines across the laboratory.
Step 4: Decontamination
-
Do not use dry brushes to clean the balance or spatulas.
-
Wipe down all spatulas, balances, and surfaces with a damp cloth (using a mild soapy water solution) to prevent the generation of airborne dust.
Step-by-step operational workflow for handling aryl hydrazine powders.
Spill Response & Disposal Plan
In the event of a spill, the primary objective is to prevent aerosolization and uncontrolled oxidation.
Immediate Spill Response:
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Contain: Do not sweep the dry powder. Sweeping generates highly toxic, inhalable dust clouds.
-
Neutralize/Absorb: Gently cover the powder with damp absorbent pads. Use water or a very dilute, mild surfactant. Do not use strong oxidizing agents (like concentrated bleach) directly on the solid powder, as the reaction with hydrazines can be violently exothermic and release toxic nitrogen oxide (NOx) gases[6].
-
Collect: Carefully scoop the wet material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Disposal Protocol:
-
Label the container explicitly: "Toxic/Mutagenic Solid Waste - Aryl Hydrazine Derivative."
-
Keep the waste segregated from strong oxidizers, heavy metals, and strong acids.
-
Dispose of via a licensed hazardous waste contractor capable of high-temperature incineration, which safely breaks down the hydrazine moiety into nitrogen gas and water.
References
-
Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity Source: longdom.org (Sinha, B. K., & Mason, R. P.) URL:[Link]
-
Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions Source: nih.gov (Powell, J. H., & Gannett, P. M.) URL:[Link]
-
GC-MS-based metabolomics reveals mechanism of action for hydrazine induced hepatotoxicity in rats Source: elsevierpure.com URL:[Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
